Tritylolmesartan medoxomil
Description
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-51-52-54(44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOPLMOXIPGJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162785 | |
| Record name | Tritylolmesartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144690-92-6 | |
| Record name | Tritylolmesartan medoxomil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144690-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tritylolmesartan medoxomil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144690926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tritylolmesartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRITYLOLMESARTAN MEDOXOMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8591TIT360 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Tritylolmesartan Medoxomil: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tritylolmesartan medoxomil is a key intermediate in the synthesis of Olmesartan medoxomil, a potent and selective angiotensin II type 1 (AT1) receptor antagonist widely used for the treatment of hypertension. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. Notably, this guide clarifies the N-2 substitution of the trityl group on the tetrazole ring, a critical structural detail that has been a subject of revision in the scientific literature. Detailed experimental protocols for its synthesis and analysis are also presented to support research and development activities.
Chemical Structure and Identification
This compound, systematically named (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate, is a complex organic molecule. A crucial aspect of its structure, confirmed by single-crystal X-ray diffraction (SCXRD), is the attachment of the bulky trityl (triphenylmethyl) protecting group to the N-2 position of the tetrazole ring, rather than the N-1 position as earlier reported in some literature.[][2] This correct isomeric configuration is essential for understanding its reactivity and for the proper characterization of related compounds and impurities.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate[3] |
| CAS Number | 144690-92-6[][4] (for the N-1 isomer, often used historically); 1020157-01-0 (for the confirmed N-2 isomer)[3] |
| Molecular Formula | C₄₈H₄₄N₆O₆[][5] |
| Synonyms | Trityl olmesartan, Triphenyl methyl olmesartan, N-Tritylolmesartan medoxomil[4] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, purification, and formulation development. The presence of the large, lipophilic trityl group significantly influences its solubility and crystalline nature.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 800.9 g/mol | [][5] |
| Appearance | White to pale yellow solid | [6] |
| Melting Point | 100-102 °C | [6][7] |
| Boiling Point | 960.0 ± 75.0 °C (Predicted) | [6] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | 13.21 ± 0.29 (Predicted) | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol.[6][7] Insoluble in water (5.0E-6 g/L at 25 °C, predicted).[8] | - |
Synthesis of this compound
This compound is synthesized as a precursor to olmesartan medoxomil. Efficient synthetic routes, including one-pot three-component assembly, have been developed to improve yield and reduce operational complexity for industrial-scale production.
One-Pot Three-Component Synthesis Workflow
A highly efficient method involves the reaction of three key intermediates in a single reaction vessel. This approach minimizes the need for isolation and purification of intermediates, making it a cost-effective and environmentally friendly process.
Caption: Workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocol: One-Pot Synthesis
The following protocol is a representative example of a one-pot synthesis of this compound.
Materials:
-
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate
-
4-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromide
-
4-Chloromethyl-5-methyl-1,3-dioxolene-2-one
-
Lithium hydroxide hydrate
-
Potassium carbonate
-
N,N-dimethylacetamide (DMAc)
-
Acetone
-
Water
Procedure:
-
Suspend ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (1 equivalent), 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (1 equivalent), and lithium hydroxide hydrate (2.5 equivalents) in N,N-dimethylacetamide.
-
Stir the reaction mixture for approximately 46 hours at 50 °C.
-
To the same reaction mixture, add potassium carbonate (1.1 equivalents) and portion-wise add 4-chloromethyl-5-methyl-1,3-dioxolene-2-one (1.4 equivalents) dissolved in N,N-dimethylacetamide.
-
Stir the mixture for an additional 2 to 24 hours at a temperature between 40 and 60 °C.
-
Upon completion of the reaction, pour the mixture into a large volume of water or a water/acetone mixture (95:5 v/v) to precipitate the product.
-
Isolate the precipitated this compound by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent such as acetone to yield highly pure this compound (HPLC purity >96%).
Role as an Intermediate in Drug Synthesis
This compound is not pharmacologically active itself. Its significance lies in its role as the immediate precursor to olmesartan medoxomil. The trityl group serves as a protecting group for the tetrazole moiety during the synthesis. The final step in the synthesis of olmesartan medoxomil is the deprotection (detritylation) of this compound, typically under acidic conditions.
Caption: Relationship of this compound to the active drug and its target.
Analytical Methodologies
The characterization and quality control of this compound rely on various analytical techniques to confirm its identity, purity, and structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and for monitoring the progress of its synthesis.
Typical HPLC Method Parameters:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength around 220-260 nm.
-
Purity: The one-pot synthesis can yield this compound with a purity of up to 97.5% as determined by HPLC.[]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁵N NMR studies have been crucial in confirming the N-2 linkage of the trityl group.[][2]
Experimental Note: Detailed spectral assignments for ¹H and ¹³C NMR are available in the literature and are essential for distinguishing between the N-1 and N-2 regioisomers and for identifying process-related impurities.
Crystallography
Single-crystal X-ray diffraction (SCXRD) has provided definitive proof of the molecular structure of this compound, particularly the N-2 substitution pattern of the trityl group on the tetrazole ring.[][2]
Conclusion
This compound is a vital intermediate in the production of the antihypertensive drug olmesartan medoxomil. A thorough understanding of its chemical structure, particularly the N-2 trityl substitution, and its physicochemical properties is paramount for efficient synthesis, purification, and quality control. The development of streamlined synthetic protocols, such as one-pot reactions, has significantly improved the industrial production of this key intermediate. The analytical methods outlined in this guide provide the necessary tools for researchers and drug development professionals to effectively work with and characterize this compound.
References
- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N2-Tritylolmesartan medoxomil | C48H44N6O6 | CID 10700531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trityl Olmesartan Medoxomil CAS 144690-92-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | C48H44N6O6 | CID 19036162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trityl Olmesartan Medoxomil | 1020157-01-0 [chemicalbook.com]
- 7. Trityl Olmesartan Medoxomil CAS#: 1020157-01-0 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
The Strategic Role of Tritylolmesartan Medoxomil in the Synthesis of Olmesartan Medoxomil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of tritylolmesartan medoxomil, a key intermediate in the manufacturing of the angiotensin II receptor antagonist, olmesartan medoxomil. We will delve into the synthetic pathway, detailing the protective function of the trityl group, and provide a comprehensive overview of the deprotection process, supported by quantitative data and detailed experimental protocols.
Introduction: The Significance of a Protective Group Strategy
The synthesis of complex pharmaceutical molecules like olmesartan medoxomil often necessitates a strategic approach of protecting reactive functional groups to prevent unwanted side reactions. In the synthesis of olmesartan medoxomil, the tetrazole ring, a crucial component for its pharmacological activity, is susceptible to reactions under certain conditions. To ensure the desired chemical transformations occur elsewhere in the molecule without affecting the tetrazole moiety, a protecting group is employed. The bulky triphenylmethyl (trityl) group serves as an effective protecting group for the tetrazole ring, leading to the formation of the stable intermediate, this compound.[1] This intermediate allows for the subsequent chemical modifications to proceed with high yield and purity before the final deprotection step to unveil the active pharmaceutical ingredient.
The Synthesis Pathway: From Precursors to the Protected Intermediate
The formation of this compound is a multi-step process that involves the coupling of key building blocks. A common synthetic route involves the condensation of an imidazole derivative with a substituted biphenyl methyl halide, followed by the introduction of the medoxomil ester group. The trityl group is typically introduced to protect the tetrazole ring on the biphenyl moiety prior to these coupling reactions.
The overall synthesis can be generalized as follows:
-
Protection of the Tetrazole Ring: The tetrazole-containing biphenyl compound is reacted with trityl chloride to form the trityl-protected biphenyl derivative.
-
Coupling Reaction: The trityl-protected biphenyl derivative is then coupled with an appropriate imidazole-5-carboxylic acid alkyl ester.[2]
-
Esterification: The resulting intermediate is then esterified with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride to yield this compound.[2]
This sequence of reactions ensures that the reactive sites are masked until the core structure of the molecule is assembled, leading to a more controlled and efficient synthesis.
The Core of the Process: Deprotection of this compound
The final and most critical step in the synthesis of olmesartan medoxomil is the removal of the trityl protecting group from this compound. This deprotection, or detritylation, is typically achieved under acidic conditions. The selection of the acid and solvent system is crucial to ensure a high yield and purity of the final product while minimizing the formation of impurities.
Quantitative Data on Deprotection Reactions
The following table summarizes quantitative data from various reported deprotection protocols, highlighting the reaction conditions and outcomes.
| Starting Material (g) | Acid | Solvent System | Temperature (°C) | Time (h) | Yield (%) | HPLC Purity (%) | Reference |
| 25 | 6.4% Hydrogen Chloride | Ethyl Acetate | 15-20 | 4 | 90.2 | 98.75 | [3] |
| 25 | 6.4% Hydrogen Chloride | Ethyl Acetate | 40 ± 5 | 3 | 88.5 | 98.71 | [3] |
| 8 | 37 wt% Hydrochloric Acid | Acetone/Water | Room Temp. | 4 | - | 97.6 (as hydrobromide salt) | [4] |
| 18 | 48 wt% Hydrobromic Acid | Acetone/Water | Room Temp. | 2 | - | - | [4] |
| 9.0 (dehydro derivative) | 40% Aqueous Acetic Acid | - | 55-60 | 2-3 | - | Good | [1] |
Detailed Experimental Protocols
Below are detailed methodologies for key experiments related to the deprotection of this compound.
Protocol 1: Deprotection using Hydrochloric Acid in Ethyl Acetate [3]
-
Reaction Setup: To a three-necked flask, add 38 mL of ethyl acetate.
-
Reagent Addition: With stirring, add 45 g of 6.4% hydrogen chloride solution, followed by the addition of 25 g of this compound.
-
Reaction: Maintain the reaction mixture at 15-20 °C in a water bath with continuous stirring for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 115 mL of toluene and wash the aqueous layer five times.
-
To the aqueous layer, add 135 mL of acetone.
-
Adjust the pH to 4.0 with an aqueous solution of potassium bicarbonate.
-
Stir the mixture for 2 hours at 15 ± 5 °C to induce crystallization.
-
-
Isolation: Filter the solid product and dry it under vacuum to obtain olmesartan medoxomil.
Protocol 2: Deprotection using Aqueous Acetic Acid [1]
-
Reaction Setup: Prepare a solution of the trityl-protected intermediate (e.g., dehydro derivative, 9.0 g) in 270.0 mL of 40% aqueous acetic acid.
-
Reaction: Heat the solution at 55–60 °C for 2–3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with 135.0 mL of a 5% sodium chloride solution.
-
Filter the precipitated solids and wash with 10.0 mL of 40% aqueous acetic acid.
-
Extract the filtrate with 270.0 mL of dichloromethane.
-
Wash the organic layer with a mixture of 100.0 mL of 5% aqueous sodium bicarbonate solution and 100.0 mL of 5% sodium chloride solution.
-
-
Isolation: Concentrate the organic layer to obtain the deprotected product.
Visualizing the Process
Synthesis and Deprotection Pathway
Caption: Synthetic pathway to Olmesartan Medoxomil via this compound.
Experimental Workflow for Deprotection
Caption: General experimental workflow for the deprotection of this compound.
Conclusion
This compound is an indispensable intermediate in the efficient and controlled synthesis of olmesartan medoxomil. The use of the trityl protecting group for the tetrazole ring allows for the assembly of the complex molecular structure with high fidelity. The subsequent deprotection step, typically an acid-catalyzed hydrolysis, is a well-established and high-yielding transformation. The choice of reaction conditions for this final step is critical in determining the purity and overall yield of the active pharmaceutical ingredient. This guide has provided a comprehensive overview of the role of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in the field of drug development and manufacturing.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102584804A - Process for preparing olmesartan medoxomil with trityl olmesartan medoxomil deprotection base - Google Patents [patents.google.com]
- 4. A PROCESS FOR THE PREPARATION OR PURIFICATION OF OLMESARTAN MEDOXOMIL OR OLMESARTAN MEDOXOMIL HYDROHALIDE SALT - Patent 2176253 [data.epo.org]
The Pivotal Role of Trityl Olmesartan Medoxomil: A Technical Guide to its Mechanism of Action as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olmesartan medoxomil, a potent angiotensin II receptor antagonist, is a cornerstone in the management of hypertension.[1][2] Its complex molecular architecture necessitates a sophisticated synthetic strategy, wherein the use of protecting groups is paramount. This technical guide elucidates the critical role of trityl olmesartan medoxomil, a key intermediate in the synthesis of olmesartan medoxomil. We will delve into its "mechanism of action" not in a pharmacological sense, but as a crucial chemical entity that facilitates the desired molecular construction by transiently masking a reactive functional group. This paper will detail the synthetic pathways involving this intermediate, present quantitative data from relevant studies, and provide insights into the experimental protocols that govern its formation and subsequent transformation.
Introduction: The Synthetic Challenge of Olmesartan Medoxomil
The synthesis of olmesartan medoxomil involves the intricate assembly of a substituted imidazole moiety and a biphenyl tetrazole component. The tetrazole ring, with its acidic proton, presents a significant challenge as it can interfere with the desired N-alkylation reactions on the imidazole ring. To circumvent this, a protecting group strategy is employed. The trityl (triphenylmethyl) group is the protecting group of choice for the tetrazole moiety, leading to the formation of the pivotal intermediate, trityl olmesartan medoxomil.[3][4]
The "Mechanism of Action" of Trityl Olmesartan Medoxomil as an Intermediate
The "mechanism of action" of trityl olmesartan medoxomil lies in its function as a protected form of olmesartan medoxomil, enabling specific chemical transformations that would otherwise be unfeasible. The bulky trityl group selectively masks the reactive N-H of the tetrazole ring, thereby preventing its participation in side reactions during the subsequent alkylation and esterification steps.
The core of its function can be broken down into two key stages:
-
Protection (Formation of Trityl Olmesartan Medoxomil): The tetrazole nitrogen is protected with the trityl group. This is a critical step that directs the subsequent alkylation to the desired nitrogen on the imidazole ring.
-
Deprotection (Conversion to Olmesartan Medoxomil): Once the desired molecular scaffold is assembled, the trityl group is selectively removed under acidic conditions to reveal the free tetrazole and yield the final active pharmaceutical ingredient (API).[3][5]
The following diagram illustrates the logical relationship in the synthesis of olmesartan medoxomil involving the trityl-protected intermediate.
Synthesis Pathway and Experimental Protocols
The synthesis of olmesartan medoxomil via the trityl olmesartan medoxomil intermediate generally follows the pathway outlined below.
Formation of Trityl Olmesartan Medoxomil
The formation of trityl olmesartan medoxomil can be achieved through various reported synthetic routes. A common approach involves the coupling of a protected biphenyl tetrazole derivative with an imidazole ester.
One representative synthetic workflow is depicted below:
Experimental Protocol for the Synthesis of Trityl Olmesartan Medoxomil:
A widely cited method involves the N-alkylation of an imidazole ethyl ester derivative with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide.[3] This is followed by saponification of the ethyl ester and subsequent esterification with 4-chloromethyl-5-methyl-1,3-dioxol-2-one to yield trityl olmesartan medoxomil.[3]
-
N-Alkylation: The imidazole ethyl ester derivative and 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide are reacted in a solvent such as N,N-Dimethylacetamide (DMAc) in the presence of a base like potassium carbonate.[3]
-
Saponification: The resulting trityl olmesartan ethyl ester is then hydrolyzed using an alkali metal hydroxide, for instance, sodium hydroxide, in a mixture of tetrahydrofuran and ethanol.[3]
-
Esterification: The obtained sodium salt is then esterified with 4-chloromethyl-5-methyl-1,3-dioxol-2-one, often with the addition of sodium iodide, to give trityl olmesartan medoxomil.[3]
Deprotection to Yield Olmesartan Medoxomil
The final step in the synthesis is the removal of the trityl protecting group.
Experimental Protocol for the Deprotection of Trityl Olmesartan Medoxomil:
The deprotection is typically carried out by treating trityl olmesartan medoxomil with an acid.[5]
-
A suspension of trityl olmesartan medoxomil in aqueous acetic acid (e.g., 75% v/v) is stirred at room temperature for several hours.[3]
-
The byproduct, trityl alcohol, is then removed by filtration.
-
The final product, olmesartan medoxomil, is isolated from the filtrate through extraction and subsequent crystallization.[3]
The signaling pathway below illustrates the deprotection step, highlighting the key transformation.
Quantitative Data
The efficiency of the synthesis is often evaluated by the yield and purity at each step. The following table summarizes representative quantitative data from the literature.
| Step | Product | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
| Saponification & Esterification | Trityl Olmesartan Medoxomil | NaOH, THF/Ethanol; 4-chloromethyl-5-methyl-1,3-dioxol-2-one, NaI | 90% | ≥99.5% | [3] |
| Deprotection | Olmesartan Medoxomil | 75% v/v aqueous acetic acid | 90% | 99.9% | [3] |
| Overall Process | Olmesartan Medoxomil | - | 62% | 99.9% | [3] |
Conclusion
Trityl olmesartan medoxomil is not merely a precursor but a cornerstone intermediate that dictates the feasibility and efficiency of the entire synthesis of olmesartan medoxomil. Its "mechanism of action" as an intermediate is rooted in the principles of protecting group chemistry, enabling chemists to navigate a complex synthetic landscape with precision. The trityl group's ability to mask the tetrazole's reactivity, coupled with its facile removal under mild acidic conditions, underscores its strategic importance. The detailed experimental protocols and quantitative data presented herein provide a comprehensive overview for researchers and professionals in drug development, facilitating a deeper understanding and potential optimization of the manufacturing process for this vital antihypertensive agent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]
- 3. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
A Technical Guide to the Discovery and Synthesis of N-tritylolmesartan Medoxomil
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: N-tritylolmesartan medoxomil is a pivotal intermediate in the chemical synthesis of Olmesartan Medoxomil, a widely prescribed angiotensin II receptor antagonist for the management of hypertension. The discovery and development of efficient synthetic routes to this intermediate have been critical for the large-scale, cost-effective production of the final active pharmaceutical ingredient (API). This document provides a comprehensive technical overview of the synthesis of N-tritylolmesartan medoxomil, including detailed experimental protocols, quantitative data from various synthetic approaches, and a discussion on its structural characterization.
Introduction and Discovery Context
Olmesartan medoxomil is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, olmesartan.[1][2] The synthesis of this complex molecule involves multiple steps, with a key strategic element being the use of a protecting group for the tetrazole moiety to prevent side reactions. The triphenylmethyl (trityl) group serves as this essential protecting group.
The "discovery" of N-tritylolmesartan medoxomil is therefore not a singular event but an integral part of the process development for olmesartan medoxomil.[1] Its existence is a direct consequence of a synthetic strategy designed to construct the olmesartan molecule efficiently. A significant finding in its developmental history is the structural elucidation which revealed that the trityl group is attached to the N-2 position of the tetrazole ring, not the N-1 position as widely reported in earlier literature. This crucial detail impacts the understanding of the reaction mechanism and the correct naming of the intermediate.[3][4][]
Synthetic Pathways and Workflow
The most common synthetic route to olmesartan medoxomil proceeds through N-tritylolmesartan medoxomil. The general workflow involves three main stages starting from key precursors:
-
N-Alkylation: Coupling of an imidazole derivative with a trityl-protected biphenyl bromide.
-
Saponification and Esterification: Hydrolysis of the resulting ethyl ester followed by esterification with a medoxomil moiety.
-
Deprotection: Removal of the trityl group to yield the final product, olmesartan medoxomil.
The synthesis of the N-tritylolmesartan medoxomil intermediate is completed at the end of the second stage.
Caption: Synthetic pathway from starting materials to Olmesartan Medoxomil via the key N-tritylolmesartan medoxomil intermediate.
Quantitative Data Presentation
The efficiency of the synthesis is highly dependent on the reaction conditions. The following tables summarize yields and purity data reported in various studies for the key synthetic steps.
Table 1: Synthesis of N-Tritylolmesartan Ethyl Ester
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity by HPLC (%) | Reference |
|---|---|---|---|---|---|---|
| K₂CO₃ (powdered) | DMA | 40-45 | 12 | 90 | Not Specified | [6] |
| Potassium tert-butoxide | DMA | Not Specified | Not Specified | Column Chromatography Required | Not Specified | [6] |
| KOH (powdered) | DMA | 45-50 | 5 | Not Specified | Not Specified |[1] |
Table 2: Synthesis of N-Tritylolmesartan Medoxomil from N-Tritylolmesartan Ethyl Ester
| Hydrolysis Base | Esterification Reagent | Solvent(s) | Overall Yield (%) | Purity by HPLC (%) | Reference |
|---|---|---|---|---|---|
| NaOH (aq) | 4-chloromethyl-5-methyl-1,3-dioxolen-2-one | THF, Ethanol | 90 | ≥99.5 | [6] |
| LiOH·H₂O | 4-chloro-5-methyl-1,3-dioxol-2-one | THF | Not Specified | Not Specified | [7] |
| KOH | Medoxomil Chloride | DMF or DMSO | One-pot process, yield not isolated | Not Specified |[3][4] |
Table 3: Purification of N-Tritylolmesartan Medoxomil
| Recrystallization Solvent(s) | Purity by HPLC (%) | Reference |
|---|
| Ethyl acetate, Isopropyl acetate, Methanol | >99 |[1] |
Experimental Protocols
The following protocols are adapted from published literature and provide detailed methodologies for the synthesis of N-tritylolmesartan medoxomil.
Protocol 1: Synthesis of N-Tritylolmesartan Ethyl Ester (4)
This protocol is based on the method described by Kumar et al.[6]
-
Reaction Setup: To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (2) (100 kg, 416.6 mol) in N,N-Dimethylacetamide (DMA) (300 L), add powdered anhydrous potassium carbonate (72 kg, 521.7 mol).
-
Addition of Reagent: Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (3) (227.5 kg, 408.4 mol) at a temperature of 25–30°C.
-
Reaction: Raise the temperature of the reaction mass to 40–45°C and stir for 12 hours.
-
Work-up and Isolation: After reaction completion, add acetone (700 L) to the reaction mass at 35-40°C to precipitate the product.
-
Filtration and Washing: Cool the resulting slurry to 0–5°C, filter the product, and wash the cake with chilled acetone.
-
Drying: Dry the product at 50–55°C to obtain pure Trityl Olmesartan Ethyl Ester (4).
-
Yield: 90%[6]
-
Protocol 2: One-Pot Synthesis of N-Tritylolmesartan Medoxomil (7) from Ethyl Ester (4)
This protocol is based on the method described by Kumar et al.[6]
-
Saponification: To a pre-cooled solution of N-Tritylolmesartan Ethyl Ester (4) (200 kg, 279.3 mol) in a mixture of tetrahydrofuran (1200 L) and ethanol (200 L), add a pre-cooled aqueous solution of sodium hydroxide (11.73 kg, 293.2 mol) in demineralized water (50 L) at 10–15°C.
-
Reaction: Stir the reaction mixture for 5 hours.
-
Solvent Removal: Concentrate the reaction mass under reduced pressure at a temperature below 20°C to afford Trityl Olmesartan sodium salt (5) as a thick oily mass.
-
Esterification: Dissolve the resulting mass in N,N-Dimethylacetamide (1000 L) and add sodium iodide (3%, w/w). Cool the solution to 10–15°C.
-
Addition of Medoxomil: Slowly add a solution of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (6) (50 kg, 336.7 mol) in DMA (100 L) over 2 hours.
-
Reaction: Stir the reaction mass at 25–30°C for 10 hours.
-
Work-up and Isolation: Add ethyl acetate (1000 L) and water (2000 L) to the reaction mass. Separate the organic layer, wash with brine, and concentrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the crude product from ethyl acetate to yield pure N-Tritylolmesartan Medoxomil (7).
Protocol 3: Deprotection to Olmesartan Medoxomil (1)
This protocol is for the final deprotection step to obtain the API.[6]
-
Reaction Setup: Create a suspension of N-Tritylolmesartan Medoxomil (7) (175 kg) in 75% v/v aqueous acetic acid (875 L).
-
Reaction: Stir the suspension at 25–30°C for 10 hours.
-
Byproduct Removal: Filter the byproduct, trityl alcohol, through hyflo and wash with 75% v/v aqueous acetic acid (200 L).
-
Extraction: Add methylene chloride (1225 L) and demineralized water (875 L) to the filtrate at 20–30°C and stir for 15 minutes. Separate the layers.
-
Purification: The organic layer containing the product can be further processed and purified to yield the final Olmesartan Medoxomil API.
Logical Workflow for Method Selection
The choice of a specific synthetic protocol in an industrial setting depends on factors like yield, purity, cost, safety, and scalability.
Caption: Decision workflow for selecting an industrial synthesis process for N-tritylolmesartan medoxomil.
References
- 1. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trityl olmesartan synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Physicochemical Characterization of Tritylolmesartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritylolmesartan medoxomil is a pivotal intermediate in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor antagonist widely used for the management of hypertension.[1] A thorough understanding of the physicochemical properties of this intermediate is critical for process optimization, impurity profiling, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the physicochemical characterization of this compound, including its structural and physical properties, along with detailed experimental protocols for its analysis.
Molecular and Physical Properties
This compound is a white to pale yellow solid.[] Its fundamental molecular and physical properties are summarized in the table below. A significant structural characteristic, confirmed by single-crystal X-ray diffraction (SCXRD), is the attachment of the trityl protecting group to the N-2 position of the tetrazole ring, a deviation from what has been previously reported in some literature.[][3][4]
| Property | Value | Reference |
| Molecular Formula | C48H44N6O6 | [][5][6] |
| Molecular Weight | 800.92 g/mol | [] |
| CAS Number | 144690-92-6 | [5][6] |
| Appearance | White to Pale Yellow Solid | [] |
| Melting Point | 104-106°C | [1] |
| IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | [][5] |
Spectroscopic and Thermal Analysis Data
The structural elucidation and thermal behavior of this compound have been investigated using various analytical techniques. The table below summarizes the key analytical methods and the nature of the data obtained.
| Analytical Technique | Description of Data |
| Nuclear Magnetic Resonance (NMR) | Full assignment of 1H, 13C, and 15N NMR signals for structural confirmation.[][3][4] |
| High-Resolution Mass Spectrometry (HRMS/ESI) | Provides accurate mass determination to confirm the molecular formula.[][3][4] |
| Infrared Spectroscopy (IR) | Characterizes the functional groups present in the molecule.[][3][4] |
| Single-Crystal X-ray Diffraction (SCXRD) | Determines the precise three-dimensional molecular structure, including the N-2 substitution of the trityl group on the tetrazole ring.[][3][4][7] |
| Differential Scanning Calorimetry (DSC) | Used to determine the melting point and thermal transitions of the compound.[][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of this compound. The following are outlines of key experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A high-performance liquid chromatography (HPLC) method is employed to determine the purity of this compound.
-
Column: Kinetex C18 100A (150 × 4.6 mm i.d., particle size 2.6 μm).[7]
-
Mobile Phase: A gradient mixture of a suitable buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: UV detector at an appropriate wavelength.
-
Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The retention time and peak area are used to determine the purity against a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl3 or DMSO-d6).
-
Experiments: 1H NMR, 13C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to assign all proton and carbon signals unambiguously. 15N NMR can also be used for further structural confirmation.[][3][4]
Mass Spectrometry (MS)
High-resolution mass spectrometry with electrospray ionization (HRMS/ESI) is used for accurate mass determination.
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Procedure: A dilute solution of the sample is infused into the mass spectrometer. The resulting mass spectrum provides the exact mass of the molecular ion, which is compared with the calculated theoretical mass.[][3][4]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal properties.
-
Instrument: A calibrated DSC instrument.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.
-
Heating Rate: A controlled heating rate, typically 10°C/min, is applied over a specified temperature range (e.g., 40 to 320°C).[8]
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen.
Synthesis and Logical Workflow
The synthesis of this compound is a multi-step process. The following diagram illustrates a typical synthetic workflow.
References
- 1. nbinno.com [nbinno.com]
- 3. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C48H44N6O6 | CID 19036162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tritylolmesartan Medoxomil: Synthesis, Characterization, and Role as a Key Intermediate in Olmesartan Medoxomil Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tritylolmesartan medoxomil (C48H44N6O6), a critical intermediate in the manufacturing of the angiotensin II receptor blocker (ARB), Olmesartan Medoxomil. This document details its chemical properties, synthesis methodologies with experimental protocols, and analytical characterization. Furthermore, it elucidates the mechanism of action of Olmesartan Medoxomil and presents its pharmacokinetic profile, underscoring the significance of this compound in the development of this potent antihypertensive agent. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is the N-trityl protected form of Olmesartan medoxomil, an established therapeutic agent for the management of hypertension.[1] The trityl group (triphenylmethyl) serves as a protecting group for the tetrazole moiety during the synthesis of Olmesartan medoxomil, preventing unwanted side reactions and ensuring the desired final product.[2] The molecular formula of this compound is C48H44N6O6, and its molecular weight is approximately 800.90 g/mol .[3][] This intermediate is pivotal in achieving a high-yield and high-purity synthesis of the active pharmaceutical ingredient (API), Olmesartan medoxomil.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C48H44N6O6 | [3] |
| Molecular Weight | 800.90 g/mol | [3] |
| CAS Number | 144690-92-6 | [3] |
| Appearance | White to off-white powder | [5] |
| IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate | [] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that is crucial for the overall manufacturing of Olmesartan medoxomil. Various synthetic routes have been developed to optimize yield and purity.
General Synthetic Scheme
A common approach involves the coupling of a protected imidazole derivative with a tritylated biphenyl bromide, followed by esterification. A generalized workflow for this synthesis is depicted below.
Synthesis workflow for this compound.
Experimental Protocols
This protocol is based on a reported procedure.[5]
-
To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate in N,N-Dimethylacetamide (DMAc), add powdered anhydrous potassium carbonate.
-
Add 4'-[2-(N-trityltetrazol-5-yl)phenyl]benzyl bromide to the mixture at room temperature.
-
Heat the reaction mixture and stir for several hours.
-
After completion of the reaction (monitored by TLC or HPLC), cool the mixture and add a suitable anti-solvent (e.g., water or acetone) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the trityl olmesartan ethyl ester.
This protocol is a continuation from the previous step.[5]
-
Suspend the trityl olmesartan ethyl ester in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and ethanol.
-
Add an aqueous solution of sodium hydroxide and stir at a controlled temperature for several hours to effect saponification.
-
Concentrate the reaction mixture under reduced pressure to obtain the sodium salt of trityl olmesartan.
-
Dissolve the resulting salt in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (medoxomil chloride) to the solution.
-
Stir the reaction mixture at room temperature until the esterification is complete.
-
Pour the reaction mixture into water to precipitate the crude this compound.
-
Filter the product, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/isopropyl acetate/methanol).[6]
Quantitative Data on Synthesis
The efficiency of the synthesis is critical for industrial production. Table 2 summarizes reported yields and purity for the synthesis of this compound.
| Step | Product | Yield | Purity (by HPLC) | Reference |
| N-Alkylation & Saponification | Trityl Olmesartan Sodium Salt | - | - | [5] |
| Esterification | This compound | 90% | ≥99.5% | [5] |
| One-pot, three-component synthesis | This compound | 72-75% | up to 97.5% | [7] |
Analytical Characterization
A comprehensive characterization of this compound is essential to ensure its identity, purity, and quality. The following analytical techniques are commonly employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure of this compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of this compound and for identifying and quantifying any process-related impurities.
Mechanism of Action of Olmesartan Medoxomil
This compound is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, olmesartan.[8] Olmesartan is a selective angiotensin II type 1 (AT1) receptor blocker.[9] The renin-angiotensin-aldosterone system (RAAS) plays a key role in blood pressure regulation. Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors, leading to vasoconstriction and the release of aldosterone, which in turn causes sodium and water retention, further increasing blood pressure.[9] Olmesartan competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting these effects and leading to a reduction in blood pressure.[8]
Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of Olmesartan.
Pharmacokinetics of Olmesartan Medoxomil
The pharmacokinetic profile of the active drug, olmesartan, is critical to its therapeutic efficacy. A summary of key pharmacokinetic parameters is provided in Table 3.
| Parameter | Value | Reference |
| Bioavailability | Approximately 26-28.6% | [8] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [8] |
| Elimination Half-life (t1/2) | Approximately 13 hours | [8] |
| Metabolism | Olmesartan medoxomil is a prodrug, rapidly and completely hydrolyzed to olmesartan during absorption. There is virtually no further metabolism of olmesartan. | [8] |
| Excretion | Approximately 35-50% in urine, remainder in feces via bile. | [8] |
| Plasma Protein Binding | Highly bound to plasma proteins (>99%) | - |
| Renal Clearance | 0.6 L/h | [8] |
| Total Plasma Clearance | 1.3 L/h | [8] |
Clinical Significance
Olmesartan medoxomil is indicated for the treatment of hypertension in adults and children six years of age and older.[8] By effectively lowering blood pressure, it reduces the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions.[8] Clinical trials have demonstrated the efficacy and safety of olmesartan medoxomil in a range of patient populations.
Conclusion
This compound is a cornerstone intermediate in the synthesis of the widely prescribed antihypertensive drug, Olmesartan medoxomil. Its synthesis requires careful control of reaction conditions to ensure high yield and purity of the final API. A thorough understanding of its chemical properties, synthesis, and characterization is paramount for drug development professionals. The conversion of this compound to the active olmesartan, which effectively blocks the renin-angiotensin-aldosterone system, highlights the critical role of this intermediate in modern cardiovascular therapy. This guide provides a foundational resource for researchers and scientists engaged in the development and manufacturing of this important therapeutic agent.
References
- 1. An angiotensin II type 1 receptor antagonist, olmesartan medoxomil, improves experimental liver fibrosis by suppression of proliferation and collagen synthesis in activated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Olmesartan Medoxomil: Pharmacokinetics and Clinical Applications_Chemicalbook [chemicalbook.com]
- 5. The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. The blocking of angiotensin II type 1 receptor and RhoA/Rho kinase activity in hypertensive patients: Effect of olmesartan medoxomil and implication with cardiovascular-renal remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. US8048904B2 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
Understanding the trityl protecting group in sartan synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of angiotensin II receptor blockers, commonly known as sartans, represents a cornerstone of modern cardiovascular therapy. A critical challenge in the chemical synthesis of many of these complex molecules is the strategic protection and deprotection of the acidic tetrazole ring. The triphenylmethyl (trityl) group has emerged as a widely utilized and effective protecting group in this context, enabling high-yielding and scalable synthetic routes. This technical guide provides a comprehensive overview of the application of the trityl protecting group in the synthesis of key sartan drugs, including Losartan, Valsartan, Candesartan, and Olmesartan.
The Role of the Trityl Protecting Group
The trityl group (Tr), a bulky hydrophobic moiety, is typically introduced to protect the nitrogen of the tetrazole ring. This protection is crucial to prevent undesirable side reactions during subsequent synthetic steps, such as alkylation and coupling reactions, which are common in the assembly of the sartan scaffold. The steric hindrance provided by the trityl group also directs reactions to other sites of the molecule with high regioselectivity. A key advantage of the trityl group is its lability under acidic conditions, allowing for its efficient removal in the final stages of the synthesis to yield the active pharmaceutical ingredient.
Quantitative Data on Trityl Group Application in Sartan Synthesis
The following tables summarize key quantitative data for the implementation of the trityl protecting group in the synthesis of various sartans, providing a comparative overview of reaction conditions and yields.
Table 1: Synthesis of Trityl-Protected Sartan Intermediates
| Sartan Intermediate | Starting Materials | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trityl Losartan Aldehyde | N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole, 2-butyl-5-chloro-1H-imidazole-4-formaldehyde | Potassium hydroxide, Toluene, Water, Tetrabutylammonium bromide | 50-60 | 2-3 | High (not specified) | [1] |
| Trityl Olmesartan Ethyl Ester | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole | Potassium carbonate, N,N-Dimethylacetamide | 40-45 | 12 | Not specified | [2] |
| Trityl Candesartan Intermediate | 2-ethoxy-4-formic acid methyl ester-3-hydrogen-benzimidazole, Bromotrityl tetrazolium intermediate | Potassium carbonate, N,N-dimethylformamide | Room Temp | 28 | 54.2 (crude) | [3] |
| Trityl Valsartan Intermediate | Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate, 5-phenyl-1-trityl-1H-tetrazole | n-Butyllithium, Zinc chloride, Q-phos, Palladium acetate, Tetrahydrofuran | 75 | 2 | 80 | [4] |
Table 2: Deprotection of Trityl-Protected Sartans
| Sartan | Tritylated Precursor | Deprotection Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Losartan | Trityl Losartan | Potassium tertiary butoxide, Methanol | Reflux | 8 | 78 - 90.62 | [5] |
| Losartan | Trityl Losartan | 0.7 M H2SO4, Acetonitrile/Water (50:50) | Not specified | 1.5 | 93 | [6] |
| Olmesartan Medoxomil | Trityl Olmesartan Medoxomil | 75% v/v aqueous Acetic acid | 25-30 | 10 | Not specified | [2] |
| Candesartan Cilexetil | Trityl Candesartan Cilexetil | Dilute hydrochloric acid | Not specified | Not specified | Not specified | [7] |
| Candesartan Cilexetil | Trityl Candesartan Cilexetil | Formic acid, Toluene, Methanol | 50-55 | 7 | Not specified | [8] |
| Valsartan | Methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate | 3 N NaOH, Methanol | Reflux | Not specified | 90 | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving the trityl protecting group are provided below.
Protocol 1: Synthesis of Trityl Losartan[1]
This protocol describes the synthesis of a trityl-protected Losartan intermediate.
Materials:
-
N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole
-
2-butyl-5-chloro-1H-imidazole-4-formaldehyde
-
Potassium hydroxide
-
Toluene
-
Water
-
Tetrabutylammonium bromide
-
Methanol
-
Sodium borohydride
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add toluene, N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole, and 2-butyl-5-chloro-1H-imidazole-4-formaldehyde.
-
Add an aqueous solution of potassium hydroxide and tetrabutylammonium bromide.
-
Heat the mixture to reflux at 50-60°C for 2-3 hours.
-
After the reaction is complete, cool the reaction solution to 20-30°C and separate the layers. Wash the organic layer with water.
-
To the resulting organic layer, add methanol and cool to 5-10°C under a nitrogen atmosphere.
-
Add sodium borohydride while maintaining the temperature below 25°C.
-
Adjust the temperature to 20-25°C and continue the reaction for 1 hour.
-
After the reaction is complete, add water and stir for 3-4 hours.
-
Centrifuge the mixture to obtain the crude trityl losartan.
Protocol 2: Deprotection of Trityl Losartan to Yield Losartan Potassium[5]
This protocol details the one-pot deprotection of trityl losartan and formation of its potassium salt.
Materials:
-
Trityl Losartan
-
Potassium tertiary butoxide
-
Methanol
-
Isopropyl alcohol
Procedure:
-
Under a nitrogen atmosphere, prepare a solution of potassium tertiary butoxide (0.075 mole) in methanol (275 ml).
-
Add trityl losartan (50.0 g, 0.075 mole) to the solution.
-
Reflux the mixture for 8 hours, monitoring the reaction completion by TLC.
-
Concentrate the reaction mass to 50% of its volume and cool to approximately -5°C.
-
Filter the reaction mass to separate the product from the by-product.
-
After charcoalization of the filtrate, filter it through celite.
-
Charge the filtrate with isopropyl alcohol (75 ml) and cool to 30°C.
-
Keep the reaction mass for 12 hours and then cool to 0-5°C.
-
Filter the product (Losartan Potassium) and wash with chilled isopropyl alcohol (15 ml).
-
Dry the final product at 45-50°C under vacuum for 6 hours. The percentage yield of Losartan Potassium is 78%.
Protocol 3: Deprotection of Trityl Olmesartan Medoxomil[2]
This protocol describes the acidic deprotection of trityl olmesartan medoxomil.
Materials:
-
Trityl Olmesartan Medoxomil (175 kg)
-
75% v/v aqueous acetic acid (875 L)
-
Methylene chloride (1225 L)
-
DM water (875 L)
Procedure:
-
Stir a suspension of Trityl Olmesartan Medoxomil (175 kg) in 75% v/v aqueous acetic acid (875 L) at 25–30°C for 10 hours.
-
Filter the by-product, trityl alcohol, through hyflo and wash with 75% v/v aqueous acetic acid (200 L).
-
Add methylene chloride (1225 L) to the filtrate followed by DM water (875 L) at 20–30°C and stir for 15 minutes.
-
Separate the layers and process the organic layer to isolate Olmesartan Medoxomil.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis of sartans involving the trityl protecting group.
Caption: General workflow for sartan synthesis using a trityl protecting group.
Caption: A detailed workflow for the synthesis of Losartan Potassium.
Caption: Common deprotection methods for the trityl group in sartan synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 3. CN101323610B - Preparation of trityl group candesartan cilexetil intermediate - Google Patents [patents.google.com]
- 4. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 5. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]
- 6. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tritylolmesartan Medoxomil (CAS Number: 144690-92-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tritylolmesartan Medoxomil, a key intermediate in the synthesis of the angiotensin II receptor blocker (ARB), Olmesartan Medoxomil. This document details its synthesis, purification, and conversion to the active pharmaceutical ingredient (API), along with the mechanism of action of Olmesartan, relevant quantitative data, and detailed experimental protocols.
Chemical and Physical Properties
This compound is the N-trityl protected form of Olmesartan medoxomil. The trityl group (triphenylmethyl) serves as a protecting group for the tetrazole moiety during the synthesis of the final API.[1]
| Property | Value | Reference |
| CAS Number | 144690-92-6 | [2] |
| Molecular Formula | C₄₈H₄₄N₆O₆ | [3] |
| Molecular Weight | 800.9 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 104-106 °C | [5] |
| Solubility | Sparingly soluble in methanol, practically insoluble in water. | [6] |
Synthesis and Purification
The synthesis of this compound is a critical step in the manufacturing of olmesartan medoxomil. Various synthetic routes have been developed, including multi-step and one-pot processes, to improve yield and purity.
One-Pot Synthesis of this compound
A one-pot, three-component assembly has been developed for the efficient synthesis of this compound. This process offers high yields and is suitable for large-scale production.[7]
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate and 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole in a suitable organic solvent (e.g., N,N-dimethylformamide), add a base (e.g., potassium carbonate).
-
First Alkylation: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Hydrolysis: Add a solution of a base (e.g., lithium hydroxide) to hydrolyze the ethyl ester.
-
Second Alkylation (Esterification): To the resulting carboxylate salt, add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.
-
Work-up and Isolation: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or acetone/water) to yield the final product with high purity.[1][8]
A high yield of 72-75% can be achieved on a large scale using this optimized one-pot process.[7]
Purification of this compound
Crude this compound can be purified by recrystallization to achieve high purity (>99% by HPLC).
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable solvent, such as ethyl acetate, at an elevated temperature.[8]
-
Crystallization: Cool the solution slowly to induce crystallization. The process can be aided by the addition of an anti-solvent like isopropyl acetate and methanol.[8]
-
Isolation: Filter the crystallized product and wash with a cold solvent.
-
Drying: Dry the purified this compound under reduced pressure at 45-50 °C.[8]
Conversion to Olmesartan Medoxomil (Deprotection)
The final step in the synthesis of olmesartan medoxomil is the removal of the trityl protecting group from this compound. This is typically achieved by acid-catalyzed hydrolysis.
Experimental Protocol:
-
Reaction Setup: Suspend this compound in a mixture of an organic solvent (e.g., acetone) and an aqueous acid (e.g., dilute hydrochloric acid or acetic acid).[9][10]
-
Deprotection: Stir the mixture at a controlled temperature (e.g., 40-45 °C) until the deprotection is complete (monitored by TLC or HPLC).[10]
-
Work-up: Add water to the reaction mixture to precipitate the triphenylcarbinol byproduct.
-
Isolation of API: Filter off the triphenylcarbinol. The filtrate containing olmesartan medoxomil can be further processed by adjusting the pH to induce crystallization of the final product.[5]
-
Purification of Olmesartan Medoxomil: The crude olmesartan medoxomil can be recrystallized from a suitable solvent to achieve the desired purity for pharmaceutical use.
Mechanism of Action of Olmesartan
This compound is a prodrug that is converted to the active metabolite, olmesartan, in the body. Olmesartan is a potent and selective angiotensin II type 1 (AT₁) receptor blocker.
Prodrug Activation
Olmesartan medoxomil is hydrolyzed in the gastrointestinal tract and liver to its active form, olmesartan. This bioactivation is primarily catalyzed by the enzyme carboxymethylenebutenolidase (CMBL).[2][11]
Caption: Prodrug activation of Olmesartan Medoxomil.
Renin-Angiotensin-Aldosterone System (RAAS) and AT₁ Receptor Blockade
The RAAS plays a crucial role in regulating blood pressure. Angiotensin II, a key component of this system, binds to AT₁ receptors, leading to vasoconstriction and aldosterone secretion, which in turn increases blood pressure. Olmesartan competitively blocks the binding of angiotensin II to the AT₁ receptor, thereby inhibiting its pressor effects and lowering blood pressure.[6][12]
Caption: Mechanism of action of Olmesartan via RAAS inhibition.
Quantitative Data
Pharmacokinetic Properties of Olmesartan
The following table summarizes the key pharmacokinetic parameters of olmesartan after oral administration of olmesartan medoxomil.
| Parameter | Value | Reference |
| Absolute Bioavailability | ~26% | [13] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 1.4 - 2.8 hours | [13] |
| Apparent Volume of Distribution (Vd/F) | 15 - 20 L | [13] |
| Terminal Elimination Half-life (t₁/₂) | 10 - 15 hours | [14] |
| Apparent Oral Clearance (CL/F) | 6.66 L/h (for a typical male Western hypertensive patient) | [15] |
Clinical Efficacy in Hypertension
Clinical trials have demonstrated the dose-dependent antihypertensive efficacy of olmesartan medoxomil.
| Dose (once daily) | Mean Reduction in Sitting Diastolic Blood Pressure (mmHg) | Mean Reduction in Sitting Systolic Blood Pressure (mmHg) | Reference |
| 2.5 mg | - | - | [4] |
| 5 mg | 9.6 | 14.5 | [3] |
| 10 mg | Significant reduction vs. placebo | Significant reduction vs. placebo | [4] |
| 20 mg | 12.2 | 16.5 | [3] |
| 40 mg | Significant reduction vs. placebo | Significant reduction vs. placebo | [4] |
| 80 mg | 10.6 | 15.4 | [3] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and for the quantitative analysis of olmesartan in biological samples.
HPLC Method for Purity of this compound
Experimental Protocol:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 239 nm.
-
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., mobile phase) to a final concentration within the linear range of the assay.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram.
-
Quantification: Calculate the purity based on the peak area of this compound relative to the total peak area of all components.
Caption: HPLC workflow for purity analysis.
Conclusion
This compound is a crucial intermediate in the synthesis of the widely used antihypertensive drug, olmesartan medoxomil. The use of the trityl protecting group allows for an efficient and high-yield synthesis of the final API. Understanding the detailed chemistry, mechanism of action, and analytical methodologies associated with this compound is essential for researchers and professionals in the field of drug development and manufacturing. This guide provides a foundational resource for such endeavors.
References
- 1. CN106083833B - Purification method of trityl olmesartan medoxomil - Google Patents [patents.google.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102584804A - Process for preparing olmesartan medoxomil with trityl olmesartan medoxomil deprotection base - Google Patents [patents.google.com]
- 6. Population pharmacokinetics of olmesartan following oral administration of its prodrug, olmesartan medoxomil: in healthy volunteers and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 9. A PROCESS FOR THE PREPARATION OR PURIFICATION OF OLMESARTAN MEDOXOMIL OR OLMESARTAN MEDOXOMIL HYDROHALIDE SALT - Patent 2176253 [data.epo.org]
- 10. Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihypertensive Efficacy of Olmesartan Medoxomil, a New Angiotensin II Receptor Antagonist, as Assessed by Ambulatory Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Olmesartan Medoxomil: Pharmacokinetics and Clinical Applications_Chemicalbook [chemicalbook.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to the Regioisomeric Identification of N2-Tritylolmesartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and regioisomeric identification of N2-Tritylolmesartan medoxomil, a key intermediate in the production of the antihypertensive drug Olmesartan Medoxomil. This document details the synthetic pathway, clarifies the exclusive formation of the N2-trityl regioisomer, and presents the analytical methodologies for its definitive identification.
Introduction: The Significance of Regioisomer Identification
Olmesartan medoxomil is a widely prescribed angiotensin II receptor blocker for the treatment of hypertension. Its synthesis involves the use of a trityl protecting group on the tetrazole ring of a key intermediate. The potential for the trityl group to attach to either the N1 or N2 position of the tetrazole ring raises the possibility of regioisomer formation. The precise identification and control of such isomers are critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide addresses the nuanced aspects of identifying the specific N2-Tritylolmesartan medoxomil regioisomer.
Synthetic Pathway and Regioisomer Formation
The synthesis of Olmesartan medoxomil typically involves the alkylation of 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid with a trityl-protected biphenyl methyl bromide derivative, followed by esterification with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (medoxomil chloride) and subsequent deprotection of the trityl group.
Extensive research, including single-crystal X-ray diffraction studies, has conclusively demonstrated that the tritylation of the tetrazole ring in the olmesartan synthesis intermediates occurs exclusively at the N2 position.[1][2] This finding indicates that the N1-trityl regioisomer is not a significant process-related impurity. The primary intermediate is therefore correctly identified as N2-Tritylolmesartan medoxomil.
Figure 1: Synthetic Pathway of Olmesartan Medoxomil.
Experimental Protocols for Regioisomer Identification
The definitive identification of N2-Tritylolmesartan medoxomil relies on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of N2-Tritylolmesartan medoxomil and to separate it from other process-related impurities. While the N1-trityl isomer is not typically observed, a robust HPLC method is essential for overall purity control.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10mM Ammonium Acetate |
| Mobile Phase B | Methanol |
| Gradient | A gradient program is typically used. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the N2-Tritylolmesartan medoxomil regioisomer. Specific proton (¹H) and carbon (¹³C) chemical shifts can differentiate between N1 and N2 substituted tetrazoles.
Table 2: Key ¹H NMR Chemical Shifts for N-Alkylated Tetrazole Regioisomers
| Proton | N2-Substituted Isomer (ppm) | N1-Substituted Isomer (ppm) |
| N-CαH₂ of alkyl group | More deshielded (e.g., 5.90 in DMSO-d₆) | More shielded (e.g., 5.19 in DMSO-d₆) |
Note: The chemical shifts are indicative and can vary slightly based on the solvent and specific molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry with electrospray ionization (HRMS-ESI) is used to confirm the molecular weight and elemental composition of N2-Tritylolmesartan medoxomil.
Table 3: Mass Spectrometry Data for N2-Tritylolmesartan medoxomil
| Parameter | Value |
| Molecular Formula | C₄₈H₄₄N₆O₆ |
| Molecular Weight | 800.9 g/mol |
| Ionization Mode | ESI Positive |
| Observed m/z | [M+H]⁺ |
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides unambiguous proof of the molecular structure, including the precise location of the trityl group on the tetrazole ring. Studies have confirmed the attachment at the N2 position for tritylated intermediates in olmesartan synthesis.[1][2]
Analytical Workflow for Identification
The logical workflow for the identification of N2-Tritylolmesartan medoxomil involves a systematic application of the aforementioned analytical techniques.
Figure 2: Analytical Workflow for Regioisomer Identification.
Conclusion
The identification of the N2-Tritylolmesartan medoxomil regioisomer is a critical aspect of quality control in the synthesis of Olmesartan Medoxomil. This technical guide has outlined the synthetic context and provided a detailed framework of analytical methodologies for its unequivocal identification. The scientific evidence strongly supports the exclusive formation of the N2-trityl regioisomer, a key consideration for drug development professionals. By adhering to the described experimental protocols, researchers and scientists can ensure the correct structural assignment and purity of this important pharmaceutical intermediate.
References
A Technical Guide to the Spectroscopic Data of Tritylolmesartan Medoxomil Intermediates
This technical guide provides a comprehensive overview of the spectroscopic data for key intermediates in the synthesis of tritylolmesartan medoxomil, an angiotensin II receptor antagonist used in the treatment of hypertension. The information is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a structured presentation of spectroscopic data to facilitate comparison and further research.
Synthetic Pathway Overview
The synthesis of olmesartan medoxomil involves several key intermediates, with the trityl-protected intermediates being crucial for achieving the desired regioselectivity. The general pathway involves the N-alkylation of an imidazole derivative followed by hydrolysis and subsequent esterification to introduce the medoxomil group. The final step is the deprotection of the trityl group to yield olmesartan medoxomil. Recent studies have confirmed that the trityl group is attached to the N-2 position of the tetrazole ring in the key intermediates.[1][][3]
Below is a diagram illustrating the synthetic pathway leading to this compound.
Caption: Synthetic pathway of N-Tritylolmesartan Medoxomil.
Spectroscopic Data of Key Intermediates
The following tables summarize the available spectroscopic data for the primary intermediates in the synthesis of this compound. The data has been compiled from various sources, and for complete datasets, referring to the cited literature is recommended.
Table 1: Spectroscopic Data for N-Tritylolmesartan Ethyl Ester (TOEE)
N-Tritylolmesartan ethyl ester, systematically named ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate, is a key intermediate formed by the alkylation of the imidazole core with the trityl-protected biphenyl bromide.[1]
| Spectroscopic Technique | Data Highlights | Reference |
| ¹H NMR | Assignments for proton signals are available in the literature. | [1] |
| ¹³C NMR | Assignments for carbon signals are available in the literature. | [1] |
| Mass Spectrometry (MS) | Molecular formula: C₄₅H₄₄N₆O₃ | [4] |
| Infrared (IR) Spectroscopy | Characteristic peaks for functional groups are detailed in the cited reference. | [1] |
| Single-Crystal X-ray Diffraction (SCXRD) | Confirms the attachment of the trityl group to the N-2 position of the tetrazole ring. | [1] |
Table 2: Spectroscopic Data for N-Tritylolmesartan Medoxomil
N-Tritylolmesartan medoxomil, with the systematic name (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate, is the direct precursor to olmesartan medoxomil.[1]
| Spectroscopic Technique | Data Highlights | Reference |
| ¹H NMR | Full signal assignments are available in the literature. | [1][] |
| ¹³C NMR | Full signal assignments are available in the literature. | [1][] |
| Mass Spectrometry (MS) | Molecular Formula: C₄₈H₄₄N₆O₆, Molecular Weight: 800.92 g/mol . | [][5] |
| Infrared (IR) Spectroscopy | Detailed in the cited literature. | [1][] |
| Single-Crystal X-ray Diffraction (SCXRD) | Confirms the N-2 tritylation of the tetrazole ring. | [1][] |
Experimental Protocols
Synthesis of N-Tritylolmesartan Ethyl Ester (TOEE)
This procedure involves the alkylation of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate.
-
Reactants : Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate and 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide.[6]
-
Base and Solvent : The reaction is carried out in the presence of a base such as potassium carbonate or potassium tertiary butoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][7]
-
Reaction Conditions : The mixture is typically stirred at an elevated temperature (e.g., 45-50 °C) for several hours.[7]
-
Work-up and Purification : The product is isolated through standard work-up procedures, which may involve extraction and crystallization.
Synthesis of N-Tritylolmesartan Medoxomil
This two-step, one-pot process involves the hydrolysis of the ethyl ester followed by esterification.[1][8]
-
Hydrolysis of N-Tritylolmesartan Ethyl Ester :
-
Esterification :
The workflow for the synthesis and characterization is depicted in the diagram below.
Caption: General workflow for synthesis and characterization.
This guide provides a foundational understanding of the spectroscopic characteristics of key this compound intermediates. For in-depth analysis and complete data sets, the cited literature should be consulted. The provided diagrams and tables serve as a quick reference for researchers in the field.
References
- 1. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? | Semantic Scholar [semanticscholar.org]
- 4. chembk.com [chembk.com]
- 5. apicule.com [apicule.com]
- 6. EP2036904A1 - A process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 7. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Olmesartan Medoxomil from Tritylolmesartan Medoxomil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olmesartan medoxomil is a potent and selective angiotensin II receptor antagonist widely used for the treatment of hypertension. A critical step in its chemical synthesis is the deprotection of the tetrazole group, which is commonly protected by a trityl (triphenylmethyl) group to prevent side reactions in earlier steps. This document provides detailed protocols for the acidic cleavage of the trityl group from tritylolmesartan medoxomil to yield olmesartan medoxomil. The methods described are designed to be efficient, scalable, and produce a final product of high purity.
The deprotection is typically achieved through acid-catalyzed hydrolysis, which selectively removes the bulky trityl group, precipitating it as triphenyl carbinol, while leaving the desired olmesartan medoxomil in solution. Subsequent neutralization and purification steps yield the active pharmaceutical ingredient (API).
Chemical Transformation
The synthesis involves the acid-catalyzed deprotection of this compound. The trityl group on the tetrazole ring is cleaved, resulting in the formation of Olmesartan Medoxomil and triphenyl carbinol as a byproduct.
Caption: Acid-catalyzed deprotection of this compound.
Data Summary: Reaction Parameters for Deprotection
The selection of acid, solvent, and temperature is crucial for optimizing reaction efficiency, yield, and purity. The following table summarizes various reported conditions for the deprotection step.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Reference(s) |
| Acid | Sulfuric Acid (H₂SO₄) | Hydrochloric Acid (HCl) | Acetic Acid (aq.) | Hydrobromic Acid (HBr) | [1][2][3][4] |
| Solvent System | Acetone / Water | Ethyl Acetate / Water | Acetic Acid / Water | Acetone / Water | [1][2][3][4] |
| Solvent Ratio (v/v) | 1:1 (Acetone:Water) | Two-phase system | 40% aq. solution | 3.5:1 (Acetone:Water) | [1][3][4][5] |
| Temperature | 40 °C | 35 - 45 °C | 55 - 60 °C | Room Temperature | [1][3][5] |
| Reaction Time | ~2.5 - 4 hours | Not specified | 1 - 2 hours | ~2 hours | [3][4][5] |
| Yield (Crude) | Not specified | ~90% | Good yield reported | Not specified | [1][5] |
| Purity (Crude) | < 1% OLM-Acid Impurity | High Purity | High Purity | 97.6% area | [3][4] |
| Final Purity | > 99.5% (after purification) | > 99% | > 99% (after purification) | Not specified | [6] |
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis, isolation, and purification of olmesartan medoxomil.
Protocol 1: Deprotection using Sulfuric Acid in Acetone/Water
This protocol is based on a common method that utilizes a water-miscible organic solvent to keep the product in solution while the byproduct precipitates.[2][3]
Materials:
-
This compound (MTT)
-
Acetone
-
Deionized Water
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer and thermometer, charge this compound (1.0 eq), acetone (2 volumes, e.g., 2 mL per gram of MTT), and water (2 volumes).
-
Acid Addition: Carefully add concentrated sulfuric acid (approx. 1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 40°C and maintain for 2.5 to 4 hours. Monitor the reaction progress by HPLC until the starting material (MTT) is less than 1%.
-
Byproduct Precipitation: Add an additional 2 volumes of water at 40°C and stir for 1.5 hours to ensure complete precipitation of the triphenyl carbinol (TPC) byproduct.
-
Isolation of TPC: Cool the mixture to 15°C and stir for 1 hour. Filter the solid TPC and wash the cake with water (1 volume).
-
Product Precipitation: To the filtrate, add sodium bicarbonate in portions at room temperature until the pH of the mixture is neutralized (pH 7-8), causing the precipitation of crude olmesartan medoxomil.
-
Isolation of Crude Product: Stir the resulting slurry for 1 hour, then filter the product. Wash the cake thoroughly with water (2 volumes).
-
Drying: Dry the crude olmesartan medoxomil under reduced pressure at 45-50°C.
Protocol 2: Purification of Olmesartan Medoxomil by Recrystallization
To achieve high purity suitable for pharmaceutical applications, the crude product must be purified.[6]
Materials:
-
Crude Olmesartan Medoxomil
-
Acetone
-
Ethyl Acetate
-
Activated Carbon
Procedure:
-
Dissolution: Suspend the crude olmesartan medoxomil in acetone (approx. 20 volumes).
-
Decolorization: Add activated carbon (e.g., 5% w/w) and heat the mixture to 45-50°C. Stir for 30 minutes.
-
Filtration: Filter the hot solution through a bed of diatomaceous earth (Hyflo) to remove the carbon. Wash the filter cake with hot acetone.
-
Solvent Exchange & Crystallization: To the clear filtrate, add ethyl acetate (approx. 10 volumes). Concentrate the solution at atmospheric pressure, distilling off the lower-boiling acetone. This will induce crystallization.
-
Cooling & Maturation: Once a significant amount of distillate is collected and a slurry has formed, cool the mixture to 0-5°C and stir for at least 30 minutes.
-
Isolation and Drying: Filter the purified product, wash the cake with cold ethyl acetate, and dry under reduced pressure to afford pure olmesartan medoxomil with >99.9% HPLC purity.[6]
Overall Experimental Workflow
The following diagram illustrates the complete workflow from the starting protected compound to the final purified active pharmaceutical ingredient.
Caption: Workflow for the synthesis and purification of olmesartan medoxomil.
Conclusion
The deprotection of this compound is a robust and well-documented transformation. The choice of acid and solvent system can be adapted based on available equipment and desired process parameters. The key to obtaining a high-purity final product lies in the effective removal of the triphenyl carbinol byproduct and a final recrystallization step. The protocols provided herein offer a reliable foundation for the laboratory-scale synthesis and process development of olmesartan medoxomil.
References
- 1. CN102584804A - Process for preparing olmesartan medoxomil with trityl olmesartan medoxomil deprotection base - Google Patents [patents.google.com]
- 2. US7528258B2 - Preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 3. WO2006029056A1 - Preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 4. A PROCESS FOR THE PREPARATION OR PURIFICATION OF OLMESARTAN MEDOXOMIL OR OLMESARTAN MEDOXOMIL HYDROHALIDE SALT - Patent 2176253 [data.epo.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A One-Pot Synthesis Process for Trityl Olmesartan Medoxomil
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed, step-by-step protocol for the one-pot synthesis of trityl olmesartan medoxomil, a key intermediate in the manufacturing of the antihypertensive drug Olmesartan Medoxomil. This document outlines the reaction pathway, summarizes key quantitative data, and provides a comprehensive experimental protocol.
Introduction
Olmesartan medoxomil is a widely used angiotensin II receptor antagonist for the treatment of hypertension.[1][2] The synthesis of this active pharmaceutical ingredient (API) often proceeds through a key intermediate, trityl olmesartan medoxomil. Traditional multi-step syntheses of this intermediate can be time-consuming, costly, and may lead to lower overall yields due to the isolation and purification of intermediates at each stage. A one-pot synthesis, where sequential reactions are carried out in a single reactor without the isolation of intermediates, offers a more efficient, economical, and streamlined alternative.[3] This approach reduces reaction time, minimizes the use of hazardous chemicals and large quantities of solvents, and decreases the number of unit operations, making the process more suitable for industrial-scale production.[3][4]
This document details a robust one-pot process for the preparation of trityl olmesartan medoxomil, commencing from the N-alkylation of an imidazole ethyl ester derivative with a trityl-protected biphenyl bromide, followed by in-situ hydrolysis and subsequent esterification to yield the final product.
Reaction Pathway and Workflow
The one-pot synthesis of trityl olmesartan medoxomil involves three primary transformations in a single reaction vessel:
-
N-Alkylation: Coupling of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide.
-
Saponification (Hydrolysis): Conversion of the resulting trityl olmesartan ethyl ester to its corresponding carboxylate salt.
-
Esterification: Reaction of the carboxylate salt with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (medoxomil chloride) to form trityl olmesartan medoxomil.
Logical Workflow Diagram
Caption: One-pot synthesis workflow for trityl olmesartan medoxomil.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the one-pot synthesis of trityl olmesartan medoxomil based on reported experimental data.
Table 1: Reactants and Reagents
| Compound | Role | Molar Ratio (relative to Imidazole) |
| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Starting Material | 1.0 |
| 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide | Starting Material | ~1.0 |
| Lithium Hydroxide Hydrate / Potassium Carbonate | Base | 1.0 - 1.2 |
| (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride | Esterifying Agent | 1.0 - 1.2 |
| N,N-Dimethylacetamide (DMAc) | Solvent | - |
Table 2: Reaction Conditions and Yields
| Step | Temperature (°C) | Duration (hours) | Yield (%) | Purity by HPLC (%) |
| N-Alkylation | 40 - 60 | 12 - 72 | - | - |
| Saponification & Esterification | 40 - 60 | 3 - 8 | 72 - 96.5 | 96.3 - >99 |
| Purification | 0 - 5 | 0.5 | ~78.5 | >99 |
Experimental Protocol
This protocol describes a representative one-pot synthesis of trityl olmesartan medoxomil.
Materials:
-
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate
-
4-[2-(trityltetrazol-5-yl)phenyl]benzylbromide
-
Lithium hydroxide hydrate
-
4-chloromethyl-5-methyl-1,3-dioxolene-2-one
-
N,N-Dimethylacetamide (DMAc)
-
Acetone
-
Water
Equipment:
-
Glass-lined reactor with overhead stirrer and temperature control
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
N-Alkylation:
-
Charge the reactor with N,N-dimethylacetamide (DMAc).
-
Add ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (1.0 eq), 4-[2-(trityltetrazol-5-yl)phenyl]benzylbromide (1.0 eq), and lithium hydroxide hydrate (1.0 eq).[4]
-
Heat the reaction mixture to 40-60 °C and stir for 24 to 72 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting materials are consumed.[4]
-
-
Saponification:
-
Once the N-alkylation is complete, do not isolate the intermediate. The reaction mixture containing the trityl olmesartan salt is used directly in the next step.[4]
-
-
Esterification:
-
Isolation of Crude Product:
-
After the reaction is complete, cool the mixture.
-
Precipitate the product by pouring the reaction mixture into a water/acetone mixture (e.g., 95:5 v/v).[4]
-
Stir the resulting suspension, then collect the crude trityl olmesartan medoxomil by filtration.
-
Wash the filter cake with water and dry under reduced pressure.
-
-
Purification:
-
Dissolve the crude trityl olmesartan medoxomil in ethyl acetate and heat to distill off a portion of the solvent.[3]
-
Cool the solution to 0-5 °C.[3]
-
Charge isopropyl acetate and methanol to the mixture and stir for 30 minutes at 0-5 °C.[3]
-
Isolate the pure trityl olmesartan medoxomil by filtration and dry under reduced pressure at 45-50 °C.[3] The expected purity by HPLC is >99%.[3]
-
Disclaimer: This protocol is intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific laboratory or plant settings.
References
- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 4. EP2036904A1 - A process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Tritylolmesartan Medoxomil
Introduction
This compound is a critical intermediate in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor antagonist used for the treatment of hypertension.[][2] The purity of this intermediate is paramount as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound, ensuring reliable and accurate assessment of its related substances. The method is designed to be stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Instrumentation
A gradient HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required. Data acquisition and processing should be performed using a suitable chromatography data station. A Waters HPLC system with a diode array detector or an Agilent 1200 Series HPLC system are examples of suitable equipment.[3]
2. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 10 | 40 | 60 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 27 | 60 | 40 |
| 30 | 60 | 40 |
3. Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.05 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a final concentration of approximately 1.0 mg/mL.
4. System Suitability
Before sample analysis, the chromatographic system must meet the following suitability criteria:
-
Tailing Factor: The tailing factor for the this compound peak should not be more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the this compound peak should not be less than 2000.
-
Relative Standard Deviation (RSD): The %RSD for five replicate injections of the standard solution should not be more than 2.0%.
Data Presentation
The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its potential impurities. These impurities can arise from the synthetic process, such as unreacted starting materials or by-products.[4]
Table 2: Chromatographic Data Summary
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Impurity A (Starting Material) | ~4.5 | ~0.38 |
| Impurity B (By-product) | ~7.8 | ~0.65 |
| This compound | ~12.0 | 1.00 |
| Impurity C (Degradant) | ~15.2 | ~1.27 |
Note: The retention times and RRTs are approximate and may vary depending on the specific column and system used.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
References
- 2. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 3. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 4. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Tritylolmesartan Medoxomil using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritylolmesartan medoxomil is a critical intermediate and a potential impurity in the synthesis of Olmesartan medoxomil, an angiotensin II receptor antagonist used in the treatment of hypertension.[1] The structural integrity and purity of the final active pharmaceutical ingredient (API) are paramount, necessitating rigorous analytical characterization of any related substances. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such compounds, providing detailed information about the molecular framework, stereochemistry, and conformation.[2][3]
These application notes provide a comprehensive guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural confirmation of this compound. It has been established through detailed spectroscopic analysis, including 1H, 13C, and 2D NMR, that the trityl group is predominantly attached to the N-2 position of the tetrazole ring, a crucial detail for correct structural assignment.[4]
Data Presentation
The following tables summarize the 1H and 13C NMR chemical shifts for N2-Tritylolmesartan medoxomil, compiled from spectroscopic data. These values are crucial for the identification and confirmation of the compound's structure.
Table 1: 1H NMR Chemical Shift Data for N2-Tritylolmesartan Medoxomil
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Trityl-H | 7.10-7.40 | m | - |
| Biphenyl-H | 6.85-7.10 & 7.50-7.70 | m | - |
| Imidazole-CH2 | 5.45 | s | - |
| Medoxomil-CH2 | 4.90 | s | - |
| Propanol-OH | 4.75 | s | - |
| Propyl-CH2 | 2.55 | t | 7.6 |
| Medoxomil-CH3 | 2.15 | s | - |
| Propyl-CH2 | 1.55 | sext | 7.5 |
| Propanol-CH3 | 1.50 | s | - |
| Propyl-CH3 | 0.85 | t | 7.4 |
Table 2: 13C NMR Chemical Shift Data for N2-Tritylolmesartan Medoxomil
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carbonyl (Ester) | 162.5 |
| Carbonyl (Dioxole) | 153.0 |
| Tetrazole-C | 164.5 |
| Imidazole-C (quaternary) | 157.0, 145.0, 126.0 |
| Biphenyl-C (quaternary) | 141.5, 141.0, 136.0, 131.0 |
| Trityl-C (quaternary) | 142.0, 82.0 |
| Biphenyl-CH | 125.0-130.0 |
| Trityl-CH | 128.0-130.0 |
| Propanol-C (quaternary) | 72.0 |
| Dioxole-C (quaternary) | 142.5, 138.0 |
| Medoxomil-CH2 | 55.0 |
| Imidazole-CH2 | 47.0 |
| Propyl-CH2 | 32.0 |
| Propanol-CH3 | 29.5 |
| Propyl-CH2 | 22.0 |
| Propyl-CH3 | 14.0 |
| Medoxomil-CH3 | 9.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to yield high-quality data for the structural elucidation of this compound.
1. Sample Preparation
-
Objective: To prepare a homogenous solution of the analyte suitable for NMR analysis.
-
Protocol:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)) in a clean, dry 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both 1H and 13C NMR).
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution and a homogenous solution.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a small plug of glass wool into a clean NMR tube.
-
2. 1D NMR Data Acquisition (1H and 13C)
-
Objective: To obtain high-resolution 1D proton and carbon-13 NMR spectra for initial structural assessment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Protocol:
-
1H NMR:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Tune and match the probe for the proton frequency.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Acquire the 1H NMR spectrum using standard single-pulse experiments. Typical parameters include:
-
Pulse width: ~30° flip angle
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
-
-
13C NMR:
-
Tune and match the probe for the carbon-13 frequency.
-
Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include:
-
Pulse width: ~30° flip angle
-
Spectral width: ~200-220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of 13C)
-
-
-
3. 2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
Objective: To establish connectivity between protons and carbons, which is essential for unambiguous resonance assignment and complete structural elucidation.
-
Protocol:
-
COSY (Correlation Spectroscopy):
-
Use a standard COSY pulse sequence to identify proton-proton (H-H) couplings within the molecule. This helps in identifying spin systems.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Employ a standard HSQC pulse sequence to determine one-bond correlations between protons and their directly attached carbons (C-H). This is crucial for assigning carbon resonances.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Utilize a standard HMBC pulse sequence to identify long-range (2-3 bond) correlations between protons and carbons. This experiment is key for connecting different spin systems and identifying quaternary carbons.[4]
-
-
4. Data Processing and Analysis
-
Objective: To process the raw NMR data and interpret the spectra to elucidate the molecular structure.
-
Protocol:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for all experiments.
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure accurate integration.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the 1H NMR spectrum to deduce proton connectivities.
-
Correlate the 1H and 13C signals using the HSQC and HMBC spectra to build up the carbon skeleton and assign all resonances.
-
Compare the obtained data with the reference data in Tables 1 and 2 to confirm the structure of N2-Tritylolmesartan medoxomil.
-
Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation process and the key correlations observed in 2D NMR experiments.
References
Application Note: Utilization of Tritylolmesartan Medoxomil as a Reference Standard in the Impurity Profiling of Olmesartan Medoxomil
An Application Note on the utilization of tritylolmesartan medoxomil as a reference standard for impurity profiling of Olmesartan Medoxomil is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive protocols and data presentation guidelines.
Introduction
Olmesartan medoxomil is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the quality, safety, and efficacy of the final drug product.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.10% or greater.[2] this compound, also known as Olmesartan Impurity D, is a key intermediate in the synthesis of olmesartan medoxomil and a potential process-related impurity.[1][][4] Therefore, its accurate identification and quantification are critical for the quality control of olmesartan medoxomil. This application note provides a detailed protocol for the use of this compound as a reference standard in the impurity profiling of olmesartan medoxomil bulk drug and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC).
Principle
Impurity profiling of olmesartan medoxomil is achieved by a stability-indicating reverse-phase HPLC method that separates the active ingredient from its potential impurities and degradation products.[2][5] this compound, a well-characterized compound, serves as a reference standard.[6][7] By comparing the retention time and response of the reference standard to the peaks observed in the chromatogram of the olmesartan medoxomil sample, the presence and quantity of this compound as an impurity can be determined. The use of a reference standard is fundamental for the validation of analytical methods, ensuring accuracy, precision, and specificity.[8][9][10]
Experimental Workflow for Impurity Profiling
Caption: Workflow for impurity profiling using a reference standard.
Experimental Protocols
1. Materials and Apparatus
-
Reference Standard: this compound (purity ≥ 98%)
-
Sample: Olmesartan medoxomil API or finished product
-
Reagents: HPLC grade acetonitrile, methanol, phosphoric acid, sodium dihydrogen orthophosphate, and purified water.[11][12]
-
Apparatus: HPLC system with a UV or photodiode array (PDA) detector, analytical balance, volumetric flasks, pipettes, and a sonicator.
2. Chromatographic Conditions
A variety of HPLC methods have been published for the analysis of olmesartan medoxomil and its impurities. The following is a representative method:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of acetonitrile and 0.02 M phosphoric acid (pH adjusted to 3.0) in a 50:50 v/v ratio.[11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection | UV at 260 nm[13] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 30 minutes |
3. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (50:50 v/v).
-
Reference Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a solution with a concentration of approximately 100 µg/mL.
-
Reference Solution: Pipette 1.0 mL of the Reference Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent. This yields a concentration of approximately 1.0 µg/mL, which often corresponds to a 0.1% impurity level relative to the sample concentration.
-
Sample Solution (Olmesartan Medoxomil): Accurately weigh about 100 mg of the Olmesartan Medoxomil sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a solution with a concentration of approximately 1000 µg/mL.[2]
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the Reference Solution (or a solution containing both olmesartan and the impurity). The system is deemed suitable if the following criteria are met:
-
Tailing factor for the this compound peak is not more than 2.0.
-
Theoretical plates for the this compound peak are not less than 2000.
-
Relative standard deviation (RSD) for replicate injections is not more than 5.0%.
5. Analytical Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Reference Solution and record the retention time and peak area of this compound.
-
Inject the Sample Solution and record the chromatogram.
-
Identify the this compound peak in the Sample Solution chromatogram by comparing its retention time with that from the Reference Solution.
Data Presentation and Calculations
The amount of this compound in the olmesartan medoxomil sample is calculated using the following formula:
% Impurity = (AT / AS) * (CS / CT) * 100
Where:
-
AT = Peak area of this compound in the Sample Solution chromatogram.
-
AS = Peak area of this compound in the Reference Solution chromatogram.
-
CS = Concentration of this compound in the Reference Solution (µg/mL).
-
CT = Concentration of olmesartan medoxomil in the Sample Solution (µg/mL).
Table of Olmesartan Medoxomil Impurities
The following table summarizes some of the known impurities of olmesartan medoxomil.[2][4][14]
| Impurity Name | Common Designation | CAS Number | Molecular Formula | Molecular Weight |
| This compound | Olmesartan Impurity D | 144690-92-6 | C48H44N6O6 | 800.9 |
| Olmesartan Medoxomil EP Impurity A | - | - | - | - |
| Olmesartan Medoxomil EP Impurity B | - | - | - | - |
| Dehydro Olmesartan | - | - | - | - |
| Olmesartan Acid | - | 144689-24-7 | C24H26N6O3 | 446.5 |
| Isopropyl Olmesartan | - | - | - | - |
| Dimedoxomil Olmesartan | - | - | C34H34N6O9 | 670.68 |
Conclusion
The use of this compound as a reference standard is essential for the accurate and reliable impurity profiling of olmesartan medoxomil. The detailed HPLC protocol provided in this application note is a robust method for the identification and quantification of this critical process-related impurity. Adherence to these procedures will aid in ensuring the quality and safety of olmesartan medoxomil, in compliance with global regulatory standards. The method should be fully validated according to ICH guidelines before its implementation in a quality control laboratory.[5]
References
- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 4. Trityl olmesartan Medoxomil | CAS No- 144690-92-6 [chemicea.com]
- 5. benchchem.com [benchchem.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Olmesartan Impurities | SynZeal [synzeal.com]
- 8. mriglobal.org [mriglobal.org]
- 9. gmpsop.com [gmpsop.com]
- 10. who.int [who.int]
- 11. RP-HPLC determination of related substances in olmesartan medoxom...: Ingenta Connect [ingentaconnect.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols: Deprotection of Tritylolmesartan Medoxomil to Olmesartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan medoxomil is a prodrug that is hydrolyzed to its active form, olmesartan, in the body. Olmesartan is a selective AT1 subtype angiotensin II receptor antagonist used in the treatment of hypertension. A key step in the synthesis of olmesartan medoxomil is the deprotection of the trityl (triphenylmethyl) group from the tetrazole moiety of tritylolmesartan medoxomil. This document provides a detailed protocol for this deprotection reaction, along with relevant quantitative data and workflow visualizations.
Chemical Reaction
The deprotection of this compound proceeds via an acid-catalyzed hydrolysis reaction, yielding olmesartan medoxomil and triphenylcarbinol as a byproduct.
Reaction Scheme:
This compound + H₂O --(Acid Catalyst)--> Olmesartan Medoxomil + Triphenylcarbinol
Experimental Protocols
Several methods for the deprotection of this compound have been reported, primarily involving the use of an acid in a suitable solvent system. Below are representative protocols derived from established procedures.[1][2][3][4][5][6][7]
Protocol 1: Acetic Acid in Aqueous Acetone
This protocol is a common and effective method for the deprotection of this compound.
Materials:
-
This compound
-
Acetic acid (glacial)
-
Acetone
-
Deionized water
-
Toluene
-
Potassium carbonate or sodium bicarbonate (for neutralization, if necessary)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve this compound in a mixture of acetone and water. A typical ratio is 3:1 to 1:3 by volume.[3]
-
Add acetic acid to the mixture. The reaction can be heated to 40-60°C to increase the reaction rate.[7]
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by a suitable analytical method such as HPLC or TLC.
-
Upon completion of the reaction, cool the mixture to room temperature. The byproduct, triphenylcarbinol, will precipitate out of the solution.
-
Filter the reaction mixture to remove the precipitated triphenylcarbinol.[3][7]
-
To the filtrate, add toluene and wash the aqueous layer to remove any remaining triphenylcarbinol and other soluble impurities.[2]
-
Separate the aqueous layer and add acetone.[2]
-
Adjust the pH of the solution to 3-6 with a base such as potassium carbonate or sodium bicarbonate to induce crystallization of olmesartan medoxomil.[2]
-
Stir the mixture and then cool to 0-5°C to complete the crystallization.
-
Isolate the olmesartan medoxomil crystals by filtration.
-
Wash the crystals with cold water and then dry under vacuum.
-
For further purification, the crude olmesartan medoxomil can be recrystallized from a suitable solvent such as acetone or ethyl acetate.[7][8]
Protocol 2: Hydrochloric Acid in Ethyl Acetate
This protocol utilizes a stronger acid for the deprotection.
Materials:
-
This compound
-
Ethyl acetate
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent)
-
Toluene
-
Acetone
-
Potassium carbonate or potassium bicarbonate
Procedure:
-
Suspend this compound in ethyl acetate.
-
Add a solution of hydrochloric acid. The molar ratio of hydrogen chloride to this compound is typically in the range of 2.2:1 to 2.8:1.[2]
-
Stir the mixture at a temperature between 35-45°C for the deprotection reaction to proceed.[2]
-
After the reaction is complete, add toluene to the reaction mixture and wash to remove the triphenylcarbinol byproduct.[2]
-
Separate the aqueous layer and add acetone.[2]
-
Adjust the pH to 3-6 using potassium carbonate or potassium bicarbonate to precipitate the olmesartan medoxomil.[2]
-
Filter the solid, wash with water, and dry to obtain olmesartan medoxomil.
Data Presentation
The following tables summarize quantitative data reported for the synthesis and purification of olmesartan medoxomil.
Table 1: Reaction Yield and Purity
| Parameter | Value | Reference |
| Yield (Crude) | ~90% | [2] |
| Yield (After Purification) | 76.81% | [7] |
| HPLC Purity (After Purification) | 99.67% | [7] |
| Olmesartan Acid Impurity | < 0.1% | [7] |
Table 2: Analytical Method Parameters for Purity Assessment
| Analytical Method | Column | Mobile Phase | Detection |
| HPLC | C18, 250 mm x 4.6 mm, 5 µm | Isocratic elution, specific mobile phase composition varies | UV at 210-257 nm |
| UPLC | Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm | pH 3.4 Buffer: Acetonitrile (60:40 v/v) | UV at 250 nm |
Note: The specific mobile phase composition for HPLC analysis can vary and should be optimized for the specific system and impurities being monitored.[9][10]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: Workflow for the deprotection of this compound to olmesartan medoxomil.
Signaling Pathway of Olmesartan
Olmesartan is an angiotensin II receptor blocker. The diagram below illustrates its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Mechanism of action of Olmesartan in the Renin-Angiotensin-Aldosterone System.
References
- 1. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 2. CN102584804A - Process for preparing olmesartan medoxomil with trityl olmesartan medoxomil deprotection base - Google Patents [patents.google.com]
- 3. US7528258B2 - Preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A PROCESS FOR THE PREPARATION OR PURIFICATION OF OLMESARTAN MEDOXOMIL OR OLMESARTAN MEDOXOMIL HYDROHALIDE SALT - Patent 2176253 [data.epo.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. WO2013021312A1 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 8. EP2036904A1 - A process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 9. foundryjournal.net [foundryjournal.net]
- 10. benchchem.com [benchchem.com]
Application of Single-Crystal X-ray Diffraction in the Structural Elucidation of Tritylolmesartan Medoxomil
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritylolmesartan medoxomil is a critical intermediate in the synthesis of Olmesartan medoxomil, a potent and selective angiotensin II receptor blocker (ARB) used in the treatment of hypertension. The precise three-dimensional atomic arrangement of this intermediate is paramount for ensuring the correct stereochemistry and purity of the final active pharmaceutical ingredient (API). Single-crystal X-ray diffraction (SCXRD) is an indispensable analytical technique for the unambiguous determination of the molecular structure of crystalline solids. This application note details the utility of SCXRD in characterizing this compound, providing comprehensive experimental protocols and crystallographic data.
A pivotal study by Puchalska et al. utilized SCXRD to definitively resolve the molecular structure of N-tritylolmesartan medoxomil, a key intermediate in the synthesis of olmesartan medoxomil.[] This analysis revealed a crucial structural detail: the bulky trityl protecting group is attached to the N-2 position of the tetrazole ring, a finding that corrected previous assumptions in the scientific literature.[] This accurate structural information is vital for understanding reaction mechanisms and controlling impurity profiles during drug manufacturing.
Data Presentation
The crystallographic data obtained from the single-crystal X-ray diffraction of N-2-tritylolmesartan medoxomil is summarized in the tables below. This data provides a quantitative description of the crystal lattice and the molecular geometry.
Table 1: Crystal Data and Structure Refinement for N-2-tritylolmesartan medoxomil.
| Parameter | Value |
| Empirical Formula | C48H44N6O6 |
| Formula Weight | 800.90 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| Unit Cell Dimensions | |
| a | 11.2345(3) Å |
| b | 25.4567(8) Å |
| c | 14.7892(4) Å |
| α | 90° |
| β | 94.234(1)° |
| γ | 90° |
| Volume | 4214.3(2) ų |
| Z | 4 |
| Density (calculated) | 1.262 Mg/m³ |
| Absorption Coefficient | 0.086 mm⁻¹ |
| F(000) | 1688 |
| Data Collection | |
| Crystal Size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.29 to 25.00° |
| Index ranges | -13<=h<=13, -30<=k<=30, -17<=l<=17 |
| Reflections collected | 38193 |
| Independent reflections | 7402 [R(int) = 0.0455] |
| Completeness to theta = 25.00° | 99.7 % |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 7402 / 0 / 542 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1013 |
| R indices (all data) | R1 = 0.0538, wR2 = 0.1091 |
| Largest diff. peak and hole | 0.287 and -0.211 e.Å⁻³ |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition number 1422623, corresponding to the work of Puchalska et al., Molecules 2015, 20(12), 21346-63.
Experimental Protocols
The following protocols provide a detailed methodology for the single-crystal X-ray diffraction analysis of this compound, based on established crystallographic practices and the details from the reference study.
Crystal Growth
Single crystals of N-2-tritylolmesartan medoxomil suitable for SCXRD can be grown by slow evaporation from a suitable solvent system.
-
Materials:
-
N-2-tritylolmesartan medoxomil (purified)
-
Solvent: Acetonitrile
-
-
Protocol:
-
Dissolve a small amount of purified N-2-tritylolmesartan medoxomil in a minimal amount of acetonitrile at room temperature to create a saturated or near-saturated solution.
-
Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Store the container in a vibration-free environment at a constant, cool temperature.
-
Monitor for the formation of single crystals over several days to weeks.
-
Once well-formed, colorless, block-like crystals appear, carefully select a suitable crystal for mounting.
-
Single-Crystal X-ray Data Collection
-
Instrumentation:
-
A four-circle X-ray diffractometer equipped with a CCD or CMOS detector.
-
Graphite-monochromated MoKα radiation (λ = 0.71073 Å).
-
Low-temperature device (e.g., an Oxford Cryosystems Cryostream).
-
-
Protocol:
-
Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Cool the crystal to 100 K using the low-temperature device to minimize thermal vibrations and potential solvent loss.
-
Center the crystal in the X-ray beam.
-
Perform an initial search for reflections to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data using a series of omega and phi scans.
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their standard deviations.
-
Apply corrections for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.
-
Structure Solution and Refinement
-
Software:
-
Structure solution software (e.g., SHELXT).
-
Structure refinement software (e.g., SHELXL).
-
Crystallographic visualization software (e.g., Olex2, Mercury).
-
-
Protocol:
-
Solve the crystal structure using direct methods or dual-space algorithms. This will provide an initial model of the atomic positions.
-
Refine the structural model by full-matrix least-squares on F².
-
Locate all non-hydrogen atoms from the difference Fourier map and refine their positions and anisotropic displacement parameters.
-
Place hydrogen atoms in calculated positions and refine them using a riding model.
-
Continue refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.
-
Validate the final structure using tools such as CHECKCIF.
-
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin System (RAS) and the mechanism of action of olmesartan, the active metabolite of olmesartan medoxomil. Olmesartan blocks the Angiotensin II Type 1 (AT1) receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.
Caption: Renin-Angiotensin System and Olmesartan's Mechanism of Action.
Experimental Workflow
The logical flow of the single-crystal X-ray diffraction experiment is depicted in the following diagram.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
References
Application Note: Forced Degradation Studies of Olmesartan Medoxomil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forced degradation, or stress testing, is a critical component of the drug development process as stipulated by the International Council for Harmonisation (ICH) guidelines. These studies involve subjecting a drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to predict its degradation pathways and establish its inherent stability. The resulting data is essential for developing stability-indicating analytical methods, understanding the drug's degradation profile, and ensuring the safety and efficacy of the final pharmaceutical product.
This application note details the forced degradation studies performed on Olmesartan Medoxomil, an angiotensin II receptor blocker used to treat high blood pressure. While the initial query concerned Tritylolmesartan Medoxomil, a key intermediate in the synthesis of Olmesartan Medoxomil, the available scientific literature primarily focuses on the forced degradation of the final active pharmaceutical ingredient (API), Olmesartan Medoxomil. The following protocols and data are therefore centered on Olmesartan Medoxomil.
The primary objective of these studies is to generate degradation products and validate an analytical method capable of separating these products from the parent drug, thereby demonstrating the method's stability-indicating power.
Experimental Workflow
The general workflow for conducting forced degradation studies is depicted below. It begins with subjecting the API to various stress conditions, followed by sample preparation, analysis using a stability-indicating method like HPLC, and finally, characterization of any identified degradation products.
Caption: Workflow of a forced degradation study.
Experimental Protocols
The following protocols are synthesized from various published stability-indicating methods for Olmesartan Medoxomil.[1][2]
Materials and Reagents
-
Olmesartan Medoxomil API
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M and 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
Water (High purity, e.g., Milli-Q)
Analytical Method: Stability-Indicating HPLC
A robust stability-indicating HPLC method is crucial for separating Olmesartan Medoxomil from its degradation products.[1][3][4]
-
Instrument: HPLC system with a diode array or UV detector.
-
Column: Symmetry C18, 150 mm × 4.6 mm, 5 µm particle size.[1][4]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. The exact ratio may vary; a common composition is a gradient or isocratic elution with a buffer (e.g., 0.02 M Na₂HPO₄ adjusted to a specific pH) and an organic modifier like acetonitrile.[4]
-
Detection Wavelength: 230-254 nm range, commonly monitored at 240 nm or 254 nm.[3][4]
-
Injection Volume: 10-20 µL.[4]
-
Column Temperature: Ambient or controlled at 40°C.[2]
Forced Degradation Procedures
For each condition, a sample of Olmesartan Medoxomil (e.g., 10 mg) is subjected to the stressor. After the exposure period, the solution is diluted with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis. Acidic and basic samples should be neutralized before dilution.
-
Acid Hydrolysis:
-
Dissolve Olmesartan Medoxomil in 1 M HCl.
-
Keep the solution at room temperature or reflux at 60°C for a period ranging from 2 to 8 hours.[2]
-
Neutralize the solution with an equivalent molarity of NaOH.
-
Dilute to the final concentration with the mobile phase and inject into the HPLC system.
-
-
Base Hydrolysis:
-
Dissolve Olmesartan Medoxomil in 1 M or 0.1 M NaOH.
-
Keep the solution at room temperature or reflux at 60°C for 8 hours.[2]
-
Neutralize the solution with an equivalent molarity of HCl.
-
Dilute to the final concentration with the mobile phase and inject.
-
-
Oxidative Degradation:
-
Dissolve Olmesartan Medoxomil in 3% H₂O₂.
-
Keep the solution at room temperature or 60°C for 8 hours.[1]
-
Dilute to the final concentration with the mobile phase and inject.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in an oven at 60°C for 2 to 48 hours.[1]
-
After exposure, dissolve the sample in the mobile phase to the final concentration and inject.
-
-
Photolytic Degradation:
-
Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A common laboratory practice involves placing the sample in a UV cabinet at 254 nm for 5 hours.
-
Prepare the sample for injection as with the thermal degradation sample.
-
Data Presentation
The following table summarizes the results from a forced degradation study on Olmesartan Medoxomil, showing the percentage of degradation and the retention times (RT) of the parent drug and its major degradation products.
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature | % Degradation of Olmesartan Medoxomil | Retention Time (min) of Degradation Products |
| Acid Hydrolysis | 1 M HCl | 8 | Room Temp | 15.2% | 3.1, 4.5 |
| Base Hydrolysis | 1 M NaOH | 8 | Room Temp | 20.5% | 2.8, 5.1 |
| Oxidative | 3% H₂O₂ | 24 | Room Temp | 12.8% | 3.5, 6.2 |
| Thermal | Dry Heat | 48 | 60°C | 5.6% | 7.1 |
| Photolytic | UV Light (254 nm) | 5 | Ambient | 8.9% | 4.8 |
Data synthesized from publicly available research for illustrative purposes.[5]
Degradation Pathway
Forced degradation studies revealed that Olmesartan Medoxomil is susceptible to hydrolysis and oxidation. The primary degradation pathway involves the hydrolysis of the medoxomil ester group to form the active metabolite, Olmesartan, and other related substances.
Caption: Degradation of Olmesartan Medoxomil.
Conclusion
The forced degradation studies on Olmesartan Medoxomil demonstrate that the drug is most susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][6] The developed stability-indicating HPLC method effectively separates the main degradation products from the parent API, proving its suitability for routine analysis and stability testing of Olmesartan Medoxomil in bulk and pharmaceutical dosage forms. The characterization of these degradation products is crucial for ensuring the quality and safety of the final drug product.
References
Application Notes & Protocols for Tritylolmesartan Medoxomil in Pharmaceutical Process Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and analysis of tritylolmesartan medoxomil, a critical intermediate in the manufacturing of the antihypertensive drug, olmesartan medoxomil. The detailed protocols and data are intended to support pharmaceutical process development and ensure the production of high-purity active pharmaceutical ingredients (APIs).
Introduction to this compound
This compound (N-1 Trityl Olmesartan Medoxomil) is a key protected intermediate in the synthesis of olmesartan medoxomil.[1] The trityl (triphenylmethyl) protecting group is strategically employed to enable specific chemical transformations required for the synthesis of the final olmesartan medoxomil molecule.[2] Efficient and controlled synthesis and purification of this compound are essential for the overall yield and purity of the final API.
Chemical Profile:
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, including multi-step and one-pot processes. A common approach involves the coupling of an imidazole derivative with a trityl biphenyl halide.[3]
One-Pot Synthesis Protocol
A cost-effective and efficient one-pot synthesis method has been developed to produce highly pure this compound, minimizing the need for isolation of intermediates.[3][]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, add 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester (50 g) to dimethylacetamide (300 ml).[3]
-
Base Addition: Add powdered potassium hydroxide (25 g) to the mixture.[3]
-
Coupling Reaction: Charge the vessel with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (135 g) at a temperature of 45-50°C.[3]
-
Reaction Monitoring: Stir the contents for 5 hours at 45-50°C.[3]
-
Esterification: Add diisopropylethylamine (100 ml) to the reaction mass at 40-45°C, followed by the addition of 4-chloromethyl-5-methyl-1,3-dioxolen-2-one.[5]
-
Work-up and Isolation:
-
Cool the reaction mass to 30-35°C and neutralize with concentrated hydrochloric acid.[3]
-
Filter the reaction mass to remove inorganic solids.[3]
-
Perform a charcoal treatment (10 g) at 40-45°C for 30 minutes and filter through hyflo.[3]
-
Quench the clear filtrate with purified water (200 ml) at 25-30°C over 3-4 hours to precipitate the crude product.[3]
-
Stir the contents for 30 minutes at 25-30°C.[3]
-
Isolate the crude this compound by filtration.[3]
-
Create a slurry of the crude product in water (500 ml), centrifuge, and dry under reduced pressure at 45-50°C.[3]
-
Diagram: One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Purification of this compound
Purification of the crude product is crucial to achieve the high purity required for the subsequent deprotection step to form olmesartan medoxomil.
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve crude this compound (140 g) in ethyl acetate (1120 ml).[3]
-
Solvent Reduction: Distill the solvent to a volume of approximately 560 ml.[3]
-
Cooling: Chill the solution to 0-5°C.[3]
-
Anti-Solvent Addition: Add isopropyl acetate (70 ml) and methanol (35 ml) to the cooled solution.[3]
-
Crystallization: Stir the mixture at 0-5°C for 30 minutes.[3]
-
Isolation and Drying: Isolate the pure this compound by filtration and dry under reduced pressure at 45-50°C.[3]
Data Presentation: Purification Efficiency
| Parameter | Value |
| Starting Material | Crude this compound |
| Purity (HPLC) - Crude | Not specified |
| Purification Method | Recrystallization |
| Solvents | Ethyl acetate, Isopropyl acetate, Methanol |
| Purity (HPLC) - Pure | > 99%[3] |
| Yield | 110 g from 140 g crude (78.6%) |
Process-Related Impurities
During the process development of olmesartan medoxomil, several process-related impurities can be formed. It is critical to identify, synthesize, and characterize these impurities to control the quality of the final API.[6]
Common Impurities:
-
Olmesartan Acid[6]
-
4-acetyl olmesartan and 5-acetyl olmesartan[6]
-
Dehydro olmesartan[6]
-
Isopropyl olmesartan[7]
-
Dibiphenyl olmesartan[7]
-
N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil[8]
-
N-3 regioisomeric impurity of Trityl olmesartan ethyl ester (TOEE)[9]
Diagram: Impurity Formation Pathways
Caption: Logical relationships in the formation of process-related impurities.
Synthesis of Olmesartan Acid Impurity
Experimental Protocol:
-
Hydrolysis: Subject olmesartan medoxomil to basic hydrolysis using sodium hydroxide in methanol at ambient temperature.[6][8]
-
Acidification: After the reaction is complete, acidify the mixture.
-
Isolation: Isolate the olmesartan acid impurity.
Data Presentation: Impurity Synthesis
| Impurity | Synthesis Method | Yield | Purity (HPLC) |
| Olmesartan Acid | Basic hydrolysis of Olmesartan Medoxomil | Good[6] | 99%[6] |
| Dimedoxomil Impurities | Alkylation of Olmesartan Acid with excess medoxomil chloride | - | Mixture of isomers[8] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for monitoring reaction progress, assessing purity, and quantifying impurities.
HPLC Method for Purity of N-tritylolmesartan medoxomil:
-
Column: Kinetex C18 100A (150 x 4.6 mm i.d., 2.6 µm particle size)[10]
-
Mobile Phase, Flow Rate, Detection: Specific parameters need to be developed and validated for accurate quantification.
Characterization Techniques for Impurities:
-
Mass Spectrometry (MS): To confirm molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): For structural elucidation.[11]
-
Infrared (IR) Spectroscopy: To identify functional groups.[11]
-
Single-Crystal X-ray Diffraction (SCXRD): For definitive structural determination of crystalline solids.[8]
Diagram: Analytical Workflow
Caption: Workflow for analytical monitoring and impurity characterization.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 5. EP2036904A1 - A process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synthinkchemicals.com [synthinkchemicals.com]
Troubleshooting & Optimization
Minimizing impurity formation in trityl olmesartan medoxomil synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of trityl olmesartan medoxomil.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of trityl olmesartan medoxomil?
A1: During the synthesis of trityl olmesartan medoxomil, several process-related impurities can form. These include:
-
Regioisomers: N-1, N-2, and N-3 isomers of olmesartan medoxomil can form, with the trityl group attached to different nitrogen atoms of the tetrazole ring.[1][2][3][4]
-
Olmesartan Acid: This impurity can arise from the hydrolysis of the medoxomil ester.[5][6]
-
N-Alkyl Impurities: An example is 2-methyl-4-oxopentan-2-yl-protected olmesartan medoxomil, which can form from the reaction of the tetrazole with mesityl oxide generated from acetone.[7]
-
Dimedoxomil Impurities: These can be formed by O- and N-alkylation of olmesartan acid.[1]
-
Degradation Products: Dimer impurities of olmesartan medoxomil can form under conditions of high humidity and temperature.[8]
-
Other Process-Related Impurities: These can include 4-acetyl olmesartan, 5-acetyl olmesartan, and dehydro olmesartan.[6]
Q2: What is the significance of controlling the trityl group's position on the tetrazole ring?
A2: The position of the trityl protecting group on the tetrazole ring is critical as it dictates the final regioisomeric purity of the olmesartan medoxomil. While it has been widely reported that the trityl group is attached to the N-1 position, studies have shown that N-tritylated intermediates of olmesartan medoxomil can exist exclusively as the N-2 regioisomer.[1][3][4] The formation of an undesired N-3 regioisomeric impurity of trityl olmesartan ethyl ester has also been reported.[9] Inseparable regioisomers in the final active pharmaceutical ingredient (API) can pose a significant risk to the quality and safety of the drug.[9]
Q3: How does the purity of starting materials affect the final product's impurity profile?
A3: The purity of starting materials is crucial for controlling the impurity profile of the final product. For instance, impurities present in the starting biphenyl derivative, such as methylbiphenyl trityl tetrazole and dibromomethylbiphenyl trityl tetrazole, can be carried through the synthesis.[5] Therefore, it is essential to use highly pure starting materials and implement purification processes for key intermediates.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of olmesartan acid impurity | - Hydrolysis of the medoxomil ester during the reaction or work-up.[5][6] - Use of strong bases can promote hydrolysis.[5] | - Minimize the use of strong bases. Consider using a catalytic amount of sodium iodide (NaI) instead of a base during esterification.[5] - Carefully control the pH during work-up and extraction. |
| Formation of N-alkyl impurities (e.g., from acetone) | - Use of acetone as a solvent can lead to the in-situ generation of mesityl oxide, which can react with the tetrazole ring.[7] | - Avoid using acetone as a solvent, especially under acidic conditions.[7] - If acetone must be used, implement strict process controls to suppress the formation of mesityl oxide.[7] |
| Presence of undesired regioisomers (N-1, N-2, N-3) | - Lack of regioselectivity during the N-alkylation reaction.[9] - Tautomerism of the imidazole ring can lead to the formation of different isomers.[9] | - Optimize the N-alkylation reaction conditions, including the choice of base and solvent.[5] - Consider purification of the key intermediate, trityl olmesartan ethyl ester, to remove undesired isomers before proceeding to the next step.[9] |
| Formation of dimedoxomil impurities | - O- and N-alkylation of olmesartan acid, which can be present as an intermediate.[1] | - Ensure complete conversion of the starting materials to minimize the presence of olmesartan acid in the reaction mixture. - Optimize the alkylation step to favor the desired reaction pathway. |
| High levels of dimer impurities | - Degradation of olmesartan medoxomil under high humidity and temperature.[8] | - Implement strict controls over storage and handling conditions to minimize exposure to moisture and heat. |
Experimental Protocols
Protocol 1: Synthesis of Trityl Olmesartan Ethyl Ester
This protocol describes the N-alkylation of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide.
-
To a solution of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (1 equivalent) in N,N-Dimethylacetamide, add powdered anhydrous potassium carbonate (1.25 equivalents).[5]
-
Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (0.98 equivalents) at 25–30°C.[5]
-
Raise the temperature of the reaction mixture to 40–45°C and stir for 12 hours.[5]
-
After completion of the reaction (monitored by HPLC), add acetone to the reaction mass at 35-40°C to precipitate the product.[5]
-
Filter the resulting slurry to isolate the crude trityl olmesartan ethyl ester.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., diisopropyl ether, hexane, ethyl acetate, or mixtures thereof) to achieve high purity.[5]
Protocol 2: Synthesis of Trityl Olmesartan Medoxomil
This protocol outlines the hydrolysis of the ethyl ester followed by esterification with 4-chloromethyl-5-methyl-1,3-dioxolene-2-one.
-
To a pre-cooled solution of trityl olmesartan ethyl ester (1 equivalent) in a mixture of tetrahydrofuran and ethanol, add a pre-cooled aqueous solution of sodium hydroxide (1.05 equivalents) at 10–15°C and stir for 5 hours.[5]
-
Concentrate the reaction mass under reduced pressure at a temperature below 20°C to obtain the trityl olmesartan sodium salt as a thick oily mass.[5]
-
Condense the resulting sodium salt with 4-chloromethyl-5-methyl-1,3-dioxolene-2-one in the presence of a catalytic amount of sodium iodide (NaI) to minimize impurity formation.[5]
-
The reaction progress can be monitored by HPLC.
-
Upon completion, the product can be isolated and purified by standard methods.
Impurity Formation and Control
Diagram 1: Key Impurity Formation Pathways
Caption: Key impurity formation pathways during synthesis.
Diagram 2: Troubleshooting Logic for Impurity Minimization
Caption: Troubleshooting workflow for impurity minimization.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN111004223A - Preparation and separation method of olmesartan medoxomil dimer impurities - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Trityl Olmesartan Medoxomil Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of crude trityl olmesartan medoxomil.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps affecting the yield and purity of trityl olmesartan medoxomil?
A1: The two most critical stages are the N-alkylation reaction to form the trityl olmesartan ethyl ester and the subsequent saponification and esterification to yield trityl olmesartan medoxomil. Low yield in the N-alkylation step is often due to the formation of impurities from ester hydrolysis and detritylation.[1] The final esterification step's efficiency in terms of yield and purity is highly dependent on the solvent and catalyst used.[1]
Q2: What are the common impurities encountered during the synthesis of trityl olmesartan medoxomil?
A2: Common impurities include olmesartan acid impurity, which can form due to hydrolysis, and regioisomeric impurities such as N-1 and N-2 medoxomil derivatives.[2][3][4] Other process-related impurities can also arise from side reactions like detritylation of the starting materials or the product.[1] During the synthesis of the key intermediate, trityl olmesartan ethyl ester, an N-3 regioisomeric impurity has also been identified.
Q3: How can I minimize the formation of impurities during the N-alkylation step?
A3: To minimize impurity formation, it is crucial to use anhydrous conditions and an appropriate base. Using powdered anhydrous potassium carbonate with a reduced particle size has been shown to be effective.[1] Controlling the reaction temperature (e.g., 40-45°C) and monitoring the reaction to limit unreacted starting materials can also help control the formation of certain impurities.[1]
Q4: What is the recommended method for purifying crude trityl olmesartan medoxomil?
A4: Crystallization is a common and effective method for purification. Several solvent systems have been reported to yield high-purity product. One effective method involves dissolving the crude product in a mixed solution of a sodium carbonate solution and acetonitrile, followed by cooling crystallization.[5] Another reported method is dissolving the crude material in ethyl acetate, followed by partial distillation and addition of isopropyl acetate and methanol to induce crystallization at low temperatures (0-5°C).[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in N-alkylation | Formation of ester hydrolysis and detritylation impurities.[1] | Use anhydrous potassium carbonate with reduced particle size. Carefully control the reaction temperature and duration.[1] |
| Incomplete reaction. | Monitor the reaction progress using HPLC to ensure the consumption of starting materials. | |
| Low Purity of Crude Product | Presence of olmesartan acid impurity.[5] | Use a purification method involving a mild base, such as a sodium carbonate solution with acetonitrile, to remove acidic impurities through crystallization.[5] |
| Presence of regioisomeric impurities.[2][4] | Optimize chromatographic separation methods for analysis. A new HPLC method on a Kinetex C18 column has been developed for better separation.[2] | |
| Difficulty in Product Isolation | Product solidifies during extraction or decomposes at high temperatures.[1] | After reaction completion, consider adding a solvent like acetone to create a slurry, which can be easier to handle.[1] Avoid high temperatures during concentration steps. |
| Inconsistent Crystallization | Improper solvent ratio or cooling rate. | Adhere strictly to established protocols for solvent volumes and cooling profiles. For instance, a specific procedure involves dissolving in ethyl acetate, concentrating, and then adding anti-solvents before cooling.[6] |
Experimental Protocols
Protocol 1: Synthesis of Trityl Olmesartan Ethyl Ester
This protocol is adapted from a process that reports a 90% yield.[1]
-
To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (100 kg) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (72 kg).
-
Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (227.5 kg) at 25–30°C.
-
Raise the temperature of the reaction mixture to 40–45°C and stir for 12 hours.
-
After reaction completion (monitored by HPLC), add acetone (700 L) at 35-40°C to form a slurry.
-
Isolate the product through appropriate workup procedures.
Protocol 2: Esterification to Trityl Olmesartan Medoxomil
This protocol has been reported to yield the product in 90% yield with ≥99.5% purity by HPLC.[1]
-
Start with the saponified intermediate, Trityl Olmesartan sodium salt.
-
In a suitable reactor, dissolve the sodium salt in N,N-Dimethylacetamide.
-
Add catalytic sodium iodide (3% w/w).
-
Add (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride.
-
Stir the reaction mixture at a controlled temperature until completion.
-
Work up the reaction mixture by adding an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Wash the organic layer with an aqueous sodium chloride solution.
-
Concentrate the organic layer under reduced pressure.
-
Add diisopropylether to the concentrate to induce precipitation.
-
Cool the slurry to 0–5°C and stir for 30 minutes.
-
Filter the product and dry it under reduced pressure.
Protocol 3: Purification of Crude Trityl Olmesartan Medoxomil
This protocol describes a cooling crystallization method reported to achieve high purity.[5]
-
Prepare a mixed solution of a sodium carbonate solution and acetonitrile.
-
Dissolve the crude trityl olmesartan medoxomil in the mixed solution with stirring.
-
Slowly cool the solution to 20-30°C and stir for 1 hour.
-
Continue cooling to 5-10°C and stir for 4 hours to allow for crystallization.
-
Filter the solid product and dry it to obtain high-purity trityl olmesartan medoxomil.
Data Summary
Table 1: Effect of Solvent on Esterification Yield and Purity [1]
| Solvent | Catalyst | Yield (%) | Purity (%) |
| N,N-Dimethylacetamide | NaI (3% w/w) | 90 | ≥99.5 |
| Other reported solvents | Various bases | Lower | Variable |
Table 2: Purification of Crude Trityl Olmesartan Medoxomil
| Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Cooling crystallization with Na2CO3/acetonitrile | 80.2 (with 17.0% acid impurity) | 99.6 (with 0.09% acid impurity) | 75.7 | [5] |
| Crystallization from Ethyl Acetate/Methanol/Isopropyl Acetate | Not specified | >99 | Not specified | [6] |
Visualizations
Caption: Synthetic and purification workflow for trityl olmesartan medoxomil.
Caption: Troubleshooting logic for low yield issues.
Caption: Troubleshooting logic for low purity issues.
References
- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106083833B - Purification method of trityl olmesartan medoxomil - Google Patents [patents.google.com]
- 6. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in Tritylolmesartan Medoxomil Deprotection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the deprotection of tritylolmesartan medoxomil.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the deprotection of this compound?
The most frequent challenges include incomplete deprotection, formation of process-related impurities, and difficulties in product isolation and purification. Key impurities that can form are olmesartan acid, 4-acetyl olmesartan, 5-acetyl olmesartan, and dehydro olmesartan.[1] The choice of acid, solvent, temperature, and reaction time are all critical factors that can influence the outcome of the deprotection step.[2]
Q2: Which acidic conditions are typically used for the deprotection reaction?
A range of acids can be employed for the deprotection of this compound. These include organic carboxylic acids such as acetic acid, formic acid, and trifluoroacetic acid, as well as inorganic acids like hydrochloric acid and hydrobromic acid.[2] Sulfonic acids like p-toluenesulfonic acid have also been reported, particularly in the formation of the dehydro olmesartan impurity.[1][3] The selection of the acid can impact the reaction rate and the impurity profile.
Q3: What is the mechanism of impurity formation during deprotection?
Impurity formation can occur through several pathways. The olmesartan acid impurity is formed by the hydrolysis of the medoxomil ester bond, a reaction that is promoted by the presence of water and acidic conditions.[4][5] The dehydro olmesartan impurity is formed via a dehydration reaction of an intermediate, followed by deprotection.[3] Other impurities can arise from side reactions of intermediates in the synthetic pathway prior to the deprotection step.[1][6]
Troubleshooting Guide
Issue 1: Incomplete Deprotection Reaction
Symptoms:
-
Significant presence of starting material (this compound) in the crude product as detected by HPLC or TLC.
Potential Causes:
-
Insufficient Acid Strength or Concentration: The chosen acid may not be strong enough or used in a sufficient concentration to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature. For many peptides, a cleavage time of 2-4 hours at room temperature is generally sufficient, but this can vary.[7]
-
Re-attachment of the Trityl Group: The cleavage of the trityl group can be a reversible reaction. Without an effective scavenger to trap the liberated trityl cation, it can reattach to the deprotected molecule.[7]
Solutions:
-
Optimize Reaction Conditions:
-
Use of Scavengers: While not explicitly detailed for olmesartan in the provided results, the principle of using a scavenger like triisopropylsilane (TIS) to irreversibly trap the trityl cation is a common strategy in trityl deprotection to prevent re-attachment.[7]
Issue 2: High Levels of Olmesartan Acid Impurity
Symptoms:
-
A significant peak corresponding to the olmesartan acid impurity is observed in the HPLC analysis of the final product.[4]
Potential Causes:
-
Hydrolysis of the Medoxomil Ester: The acidic conditions and the presence of water required for deprotection can also lead to the hydrolysis of the ester linkage in olmesartan medoxomil, forming the corresponding carboxylic acid (olmesartan acid).[4][5]
-
Prolonged Exposure to High Temperatures: Extended reaction times at elevated temperatures during deprotection or work-up can increase the rate of hydrolysis.[5]
Solutions:
-
Control of Reaction and Work-up Conditions:
-
Use milder acidic conditions or a shorter reaction time, carefully monitored by HPLC to ensure complete deprotection without excessive hydrolysis.
-
Maintain lower temperatures during the reaction and work-up. For instance, one process involves stirring at 25–30°C for 10 hours.[8]
-
Employ techniques like agitated thin film drying to remove aqueous organic acids at low temperatures, which can minimize hydrolysis.[5]
-
-
Purification:
-
If olmesartan acid is formed, purification of the crude olmesartan medoxomil is necessary. This can be achieved by recrystallization from a solvent system like acetone and water.[4]
-
Issue 3: Formation of Dehydro Olmesartan Impurity
Symptoms:
-
Presence of the dehydro olmesartan impurity, which can be identified by its characteristic mass in LC-MS analysis.[1]
Potential Causes:
-
Dehydration of an Intermediate: Dehydro olmesartan is formed through a dehydration reaction of a key intermediate in the synthesis of olmesartan medoxomil.[3] This dehydration can be facilitated by strong acids and heat.
-
Specific Reagents: The use of p-toluenesulfonic acid in toluene under reflux conditions is known to promote the formation of the dehydro derivative.[1][3]
Solutions:
-
Avoid Dehydrating Conditions:
-
If the dehydro impurity is a concern, avoid the use of strong dehydrating agents like p-toluenesulfonic acid, especially at high temperatures.
-
Carefully control the temperature of the deprotection reaction.
-
-
Purification:
-
If the impurity is formed, it must be removed through purification steps such as column chromatography or recrystallization.
-
Quantitative Data Summary
Table 1: Deprotection Conditions and Reported Purity
| Deprotection Agent | Solvent System | Temperature (°C) | Time (h) | Purity of Olmesartan Medoxomil (%) | Olmesartan Acid Impurity (%) | Reference |
| 75% v/v Aqueous Acetic Acid | Acetic Acid / Water | 25–30 | 10 | 99.9 | Not specified | [8] |
| 6.4% Hydrochloric Acid | Ethyl Acetate / Water | 15–20 | 4 | 98.75 | 0.71 | [9] |
| 6.4% Hydrochloric Acid | Ethyl Acetate / Water | 40 ± 5 | 3 | 98.71 | 0.68 | [9] |
| Acetic Acid / Water | Acetic Acid / Water | 60 | 1.5 | 92.41 | 4.58 | [5] |
| Acetic Acid / Water with ATFD | Acetic Acid / Water | 40-45 | 2 | 97.81 | 0.97 | [5] |
Experimental Protocols
Protocol 1: Deprotection using Aqueous Acetic Acid
-
Suspend this compound (175 kg) in 75% v/v aqueous acetic acid (875 L).[8]
-
Stir the suspension at 25–30°C for 10 hours.[8]
-
Filter the reaction mixture to remove the precipitated trityl alcohol.[8]
-
Wash the filter cake with 75% v/v aqueous acetic acid (200 L).[8]
-
To the filtrate, add methylene chloride (1225 L) followed by demineralized water (875 L) at 20–30°C and stir for 15 minutes.[8]
-
Separate the layers and extract the aqueous layer with methylene chloride (525 L).[8]
-
Combine the organic extracts and wash with demineralized water (2 x 1750 L).[8]
-
The organic layer can then be further processed for product isolation.
Protocol 2: Deprotection using Hydrochloric Acid in a Two-Phase System
-
To a three-necked flask, add ethyl acetate (38 ml) and a 6.4% solution of hydrochloric acid (45 g).[9]
-
With stirring, add this compound (25 g).[9]
-
Maintain the temperature at 15–20 °C and stir for approximately 4 hours, monitoring the reaction by TLC until the starting material disappears.[9]
-
Cool the reaction mixture to room temperature and wash the aqueous layer with toluene (5 x 115 ml) to remove triphenylcarbinol.[9]
-
To the aqueous layer, add acetone (135 ml).[9]
-
Adjust the pH to 4.0 with an aqueous solution of potassium bicarbonate.[9]
-
Control the temperature at 15 ± 5 °C and stir for 2 hours to induce crystallization.[9]
-
Filter the solid product and dry under vacuum to obtain olmesartan medoxomil.[9]
Visualizations
Caption: General experimental workflow for the deprotection of this compound.
Caption: A logical diagram for troubleshooting common issues in deprotection.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2006029057A1 - Purification of olmesartan medoxomil - Google Patents [patents.google.com]
- 5. WO2013021312A1 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 6. US20060149078A1 - Olmesartan medoxomil with reduced levels of impurities - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102584804A - Process for preparing olmesartan medoxomil with trityl olmesartan medoxomil deprotection base - Google Patents [patents.google.com]
Technical Support Center: Resolution of N-1 and N-2 Regioisomers in Sartan Synthesis
Welcome to the technical support center for sartan synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the formation and resolution of N-1 and N-2 regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are N-1 and N-2 regioisomers in the context of sartan synthesis?
A1: N-1 and N-2 regioisomers are constitutional isomers that arise during the synthesis of sartans containing a tetrazole ring (e.g., Losartan, Valsartan, Irbesartan, Candesartan). The key biphenylmethyl moiety is attached to the tetrazole ring, which has two chemically non-equivalent nitrogen atoms available for alkylation. Alkylation at the N-1 position of the tetrazole ring typically yields the desired active pharmaceutical ingredient, while alkylation at the N-2 position results in the formation of an undesired regioisomeric impurity. A similar issue can occur with imidazole-containing sartans like Losartan, where alkylation can happen at different nitrogen atoms of the imidazole ring.[1]
Q2: At which stage of sartan synthesis do these regioisomers form?
A2: The critical step for the formation of N-1 and N-2 regioisomers is the alkylation of the tetrazole (or imidazole) heterocycle. This typically involves reacting the heterocyclic ring with an activated biphenylmethyl group, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (OTBN) or a similar intermediate. The reaction can lead to a mixture of products where the biphenylmethyl group is attached to either the N-1 or N-2 position of the tetrazole ring.
Q3: What are the most common regioisomeric impurities found in sartan APIs?
A3: A frequently reported regioisomeric impurity is Isolosartan, which is the N-2 alkylated isomer of Losartan.[1] Similar N-2 isomers exist for other tetrazole-containing sartans and are considered process-related impurities that must be controlled to meet regulatory requirements.
Troubleshooting Guide: High Percentage of Undesired Regioisomer
Issue: My reaction is producing an unacceptable ratio of the undesired N-2 regioisomer to the desired N-1 product.
This is a common challenge in sartan synthesis. The regioselectivity of the N-alkylation step is highly sensitive to reaction conditions. Below are key parameters to investigate and optimize.
Possible Causes and Solutions
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in determining the kinetic vs. thermodynamic product distribution.
-
Troubleshooting Steps: Systematically evaluate a range of temperatures. Lowering the reaction temperature (e.g., to room temperature or 40°C) may favor the formation of the desired N-1 isomer while maintaining an acceptable reaction rate.[1] Conduct small-scale experiments to identify the optimal temperature that maximizes the N-1/N-2 ratio.
-
-
Inappropriate Base or Solvent System: The choice of base and solvent significantly influences the nucleophilicity of the different nitrogen atoms in the tetrazole ring.[1]
-
Troubleshooting Steps:
-
Screen Different Bases: Evaluate both inorganic (e.g., K₂CO₃, NaH, Cs₂CO₃) and organic bases (e.g., DBU, DIPEA). The counter-ion of the base can also affect selectivity.
-
Optimize Solvent: Test a variety of aprotic polar solvents such as DMF, DMSO, acetonitrile, or acetone. The polarity and coordinating ability of the solvent can alter the reaction pathway.
-
Phase-Transfer Catalysis: Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) which can sometimes improve regioselectivity in biphasic systems.
-
-
-
Protecting Group Strategy: In some synthetic routes, one of the tetrazole nitrogens can be protected (e.g., with a trityl group) to direct the alkylation to the other nitrogen, followed by a deprotection step.
-
Troubleshooting Steps: If your route is unprotected, consider adapting a strategy that involves a protecting group. If you are already using one, ensure the protection and deprotection steps are high-yielding and that the protecting group is stable under the alkylation conditions.
-
Experimental Protocols and Data
Protocol 1: General HPLC Method for Regioisomer Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying N-1 and N-2 regioisomers. Due to their similar structures, achieving baseline separation requires a well-optimized method.
Objective: To separate and quantify the desired sartan regioisomer from its N-1/N-2 impurity.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the crude or purified product in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.5 - 1.0 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
The conditions below are typical starting points and may require optimization for specific sartan isomers.
-
Column: C18 reverse-phase column (e.g., Kinetex C18, 100 Å, 2.6 µm, 4.6 x 100 mm).[2][3]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer and an organic solvent is common.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 - 20 µL.[1]
-
Detection: UV detector set at a wavelength where both isomers have significant absorbance (e.g., 254 nm or 280 nm).[1]
-
Column Temperature: Room temperature or controlled at 25-30°C.
-
-
Analysis:
-
Identify the peaks corresponding to the N-1 and N-2 isomers based on their retention times (often established using reference standards).
-
Calculate the percentage of each isomer based on the peak area from the chromatogram.
-
Data Presentation: HPLC Method Parameters
The following table summarizes typical starting conditions for the analytical separation of sartans and their related impurities, which can be adapted for regioisomer resolution.
| Parameter | Condition 1 | Condition 2 |
| Column | Kinetex C18 (100 Å, 2.6 µm, 4.6 x 100 mm)[2][3] | C18 Reverse-Phase Column[1] |
| Mobile Phase A | 0.05M KH₂PO₄ (pH 3.5)[2] | Phosphate Buffer (pH 3.0)[1] |
| Mobile Phase B | Acetonitrile[2] | Acetonitrile[1] |
| Elution Mode | Gradient[2] | Isocratic (e.g., 65:35 A:B)[1] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[1] |
| Detection (UV) | 280 nm[3] | 254 nm[1] |
| Injection Vol. | Not Specified | 20 µL[1] |
Visualizations: Workflows and Logic Diagrams
Diagram 1: General Synthetic Workflow Highlighting Isomer Formation
References
Technical Support Center: Troubleshooting HPLC Separation of Olmesartan and its Impurities
Welcome to the technical support center for the HPLC analysis of Olmesartan and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common chromatographic challenges and answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC separation of olmesartan and its impurities.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Olmesartan and Impurity Peaks | The mobile phase is too strong, leading to rapid elution. | Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[1] |
| The pH of the mobile phase is not optimal for the analytes' ionization. | Adjust the pH of the aqueous portion of the mobile phase. A pH in the range of 2.5-4.0 is often effective for Olmesartan and its impurities.[1] The pH should be at least 2 units away from the analyte's pKa to ensure a single ionic form.[1] | |
| Inappropriate stationary phase. | While C18 columns are common, consider trying a different stationary phase like C8 or one with different bonding chemistry.[1] | |
| Peak Tailing for Olmesartan or its Impurities | Secondary interactions with residual silanols on the silica-based column. | Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.[1] |
| The pH of the mobile phase is close to the pKa of the analytes. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[1][2] | |
| Column overload. | Reduce the sample concentration or injection volume.[1] | |
| Broad Peaks | Low buffer concentration. | Ensure the buffer concentration is sufficient, typically not lower than 5 mM, to maintain a stable pH.[1] |
| Column degradation. | Use a guard column or replace the analytical column if it has been used extensively. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing of the mobile phase and degas it before use. |
| Temperature variations. | Use a column oven to maintain a consistent temperature.[3] | |
| Co-elution of Impurities | The chosen HPLC method lacks specificity. | A stability-indicating method should be developed and validated to ensure all potential degradation products and impurities are separated.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the separation of olmesartan and its impurities on a C18 column?
A1: A common starting point is a mixture of an acidic aqueous buffer and an organic solvent. For instance, a mobile phase consisting of a phosphate or acetate buffer (pH 2.5-4.0) and acetonitrile or methanol in a ratio of approximately 60:40 (aqueous:organic) is often a good starting point.[1] The exact ratio can then be optimized based on initial results.
Q2: How does the pH of the mobile phase affect the separation of olmesartan and its impurities?
A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of olmesartan and its impurities.[1][2] Adjusting the pH can alter retention times and selectivity. For acidic compounds like olmesartan, a lower pH (e.g., 2.5-3.5) typically leads to better peak shape and retention on a reversed-phase column because it suppresses the ionization of the acidic analytes, making them less polar and more retained.[1][6]
Q3: Should I use acetonitrile or methanol as the organic solvent?
A3: Both acetonitrile and methanol can be used. Acetonitrile generally provides lower backpressure and can offer different selectivity compared to methanol.[1] The choice may depend on the specific impurities being separated. Some methods have successfully used a combination of both.[7]
Q4: What are the common degradation pathways for olmesartan medoxomil?
A4: Olmesartan medoxomil is susceptible to degradation under acidic, basic, and oxidative conditions.[3][4][8] It is relatively stable under photolytic and thermal stress.[4][8] Forced degradation studies are essential to identify potential impurities that may arise during manufacturing and storage.[3][8]
Q5: What detection wavelength is typically used for the analysis of olmesartan and its impurities?
A5: A UV detector is commonly used, with the detection wavelength typically set between 215 nm and 260 nm.[4][8] A wavelength of around 257 nm has been reported to be effective.[9]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is suitable for the separation of olmesartan from its process-related impurities and degradation products.[4][5]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate, with the pH adjusted to 2.5 using orthophosphoric acid.[4]
-
Mobile Phase B: Acetonitrile[4]
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 10 40 20 60 30 70 35 30 | 40 | 30 |
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 215 nm[4]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Protocol 2: Isocratic RP-HPLC Method for Olmesartan and Dehydro Olmesartan
This is a simpler isocratic method that can be used for routine analysis where a full gradient separation of all impurities is not required.
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and acetonitrile (e.g., 60:40 v/v), with the pH adjusted to 3.0.[1]
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: 257 nm[9]
-
Column Temperature: 25°C[8]
-
Injection Volume: 10 µL
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Optimization of reaction conditions for trityl olmesartan medoxomil coupling
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of reaction conditions for the coupling of trityl olmesartan and its subsequent conversion to trityl olmesartan medoxomil.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the N-alkylation to form Trityl Olmesartan Ethyl Ester?
A1: The most critical parameters are the choice of base, solvent, and reaction temperature. The use of a strong base like sodium hydride can be hazardous on an industrial scale.[1] Milder bases such as anhydrous potassium carbonate are commonly used.[1][2] The solvent of choice is typically a polar aprotic solvent like N,N-Dimethylacetamide (DMA) or N,N-dimethylformamide (DMF).[1][2][3] Temperature control is crucial to minimize the formation of impurities; a range of 40-50°C is often optimal.[1]
Q2: What are the common impurities formed during the synthesis of Trityl Olmesartan Medoxomil?
A2: Common impurities include byproducts from ester hydrolysis and detritylation of the starting materials or the product itself.[2] Other potential impurities are regioisomers, such as N-1 and N-2 medoxomil derivatives, and olmesartan acid.[3][4][5] Inadequate control of reaction conditions can also lead to the formation of various other process-related impurities.[6][7]
Q3: How can the formation of impurities be minimized during the esterification step to form Trityl Olmesartan Medoxomil?
A3: Using a catalytic amount of sodium iodide (NaI) with a suitable solvent like N,N-Dimethylacetamide can significantly minimize ester hydrolysis and detritylation, leading to a higher yield and purity of Trityl Olmesartan Medoxomil.[2] This approach helps to avoid the formation of certain impurities.[2]
Q4: What is the recommended method for the deprotection of Trityl Olmesartan Medoxomil?
A4: The most common method for deprotection is treatment with an acid.[1] A mixture of 75% v/v aqueous acetic acid is frequently used, followed by stirring at a controlled temperature (e.g., 25–30°C or 50-55°C) to remove the trityl group.[2][4] Other acids like hydrochloric acid or sulfonic acids can also be employed.[1][8]
Q5: Is it necessary to isolate and purify the intermediate Trityl Olmesartan Medoxomil?
A5: While isolation and purification can lead to a higher purity final product, some processes are designed as "one-pot" syntheses where the intermediates are not isolated as solids.[1][3] This can improve overall yield and reduce process time but requires careful control of reaction conditions to minimize impurity formation.[1] If isolated, crude trityl olmesartan medoxomil can be purified by crystallization from a suitable solvent mixture like ethyl acetate, isopropyl acetate, and methanol.[1]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield in N-alkylation Step | - Formation of impurities due to ester hydrolysis or detritylation.[2] - Suboptimal base or solvent. | - Ensure anhydrous conditions and use a finely powdered anhydrous potassium carbonate.[2] - Use N,N-Dimethylacetamide as the solvent.[2] - Maintain the reaction temperature between 40-45°C.[2] |
| Low Purity of Trityl Olmesartan Medoxomil | - Side reactions such as ester hydrolysis and detritylation.[2] - Presence of regioisomeric impurities.[3][5] | - In the esterification step, use catalytic sodium iodide (3% w/w) in N,N-Dimethylacetamide to minimize side reactions.[2] - Consider purification of the crude product by crystallization.[1] |
| Difficulty in Isolating Trityl Olmesartan Sodium Salt | - The product is a thick, oily mass that can solidify during extraction and decompose at higher temperatures.[2] | - Concentrate the reaction mass at a reduced pressure and below 20°C to obtain the oily mass. Proceed to the next step without attempting to solidify it if possible.[2] |
| Incomplete Deprotection of the Trityl Group | - Insufficient reaction time or inadequate acid concentration/temperature. | - Stir the suspension of Trityl Olmesartan Medoxomil in 75% v/v aqueous acetic acid for at least 10 hours at 25–30°C.[2] Alternatively, heating to 50-55°C for 1.5 hours can be effective.[4] |
| High Levels of Olmesartan Acid Impurity in Final Product | - Hydrolysis of the medoxomil ester during deprotection or workup, especially when exposed to heat for extended periods.[9] | - After deprotection, use agitated thin film drying to remove the aqueous organic acid at a low temperature to avoid hydrolysis.[9] |
Experimental Protocols
Protocol 1: Synthesis of Trityl Olmesartan Ethyl Ester
-
To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (100 kg) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (72 kg).[2]
-
Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (227.5 kg) at 25–30°C.[2]
-
Raise the temperature of the reaction mass to 40–45°C and stir for 12 hours.[2]
-
After completion of the reaction (monitored by HPLC), add acetone (700 L) at 35-40°C to precipitate the product.[2]
-
Isolate and purify the product as required.
Protocol 2: Synthesis of Trityl Olmesartan Medoxomil
-
To a pre-cooled solution of Trityl Olmesartan Ethyl Ester (200 kg) in a mixture of tetrahydrofuran (1200 L) and ethanol (200 L), add a pre-cooled aqueous solution of sodium hydroxide (11.73 kg) in demineralized water (50 L) at 10–15°C and stir for 5 hours. This forms the Trityl Olmesartan sodium salt.[2]
-
Concentrate the reaction mass under reduced pressure below 20°C to obtain a thick oily mass.[2]
-
In a separate vessel, dissolve the oily mass in N,N-Dimethylacetamide and add catalytic sodium iodide (3% w/w).[2]
-
Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one and stir until the reaction is complete (monitored by HPLC) to yield Trityl Olmesartan Medoxomil.[2]
Protocol 3: Deprotection to Olmesartan Medoxomil
-
Create a suspension of Trityl Olmesartan Medoxomil (175 kg) in 75% v/v aqueous acetic acid (875 L).[2]
-
Stir the suspension at 25–30°C for 10 hours.[2]
-
Filter the byproduct, trityl alcohol, through a hyflo bed and wash with 75% v/v aqueous acetic acid (200 L).[2]
-
To the filtrate, add methylene chloride (1225 L) followed by demineralized water (875 L) at 20–30°C and stir for 15 minutes.[2]
-
Separate the layers and process the organic layer to isolate Olmesartan Medoxomil.
Process Visualizations
Caption: Synthetic pathway for Olmesartan Medoxomil.
Caption: Troubleshooting guide for synthesis issues.
References
- 1. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 2. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A PROCESS FOR THE PREPARATION OR PURIFICATION OF OLMESARTAN MEDOXOMIL OR OLMESARTAN MEDOXOMIL HYDROHALIDE SALT - Patent 2176253 [data.epo.org]
- 9. WO2013021312A1 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
Purification techniques for industrial scale tritylolmesartan medoxomil
This technical support center provides troubleshooting guidance and frequently asked questions for the industrial-scale purification of tritylolmesartan medoxomil. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity (<99%) and High Acid Impurity Content | Inefficient removal of tritylolmesartan acid impurity. | Implement a purification step involving a mixed solvent system of aqueous sodium carbonate and acetonitrile followed by cooling crystallization. The basic conditions neutralize the acidic impurity, enhancing its removal.[1] |
| Use of a single solvent (e.g., only acetonitrile) for crystallization. | A comparative experiment has shown that using only acetonitrile results in lower purity and high acid impurity.[1] It is recommended to use the mixed solvent system. | |
| Low Yield After Crystallization | Product loss in the mother liquor. | Optimize the crystallization temperature and time. Cooling to 0-5°C and holding for at least 4 hours can improve yield.[1] The mother liquor can be distilled to recover the solvent for reuse, which can also help in recovering some dissolved product in subsequent batches.[1] |
| Inappropriate solvent ratios. | Ensure the mass ratios of crude product to solvents are optimized. Recommended ratios are approximately 1:2 to 1:5 for crude to acetonitrile and 1:1 to 1:3 for crude to water.[1] | |
| Poor Crystal Formation | Rapid cooling rate. | Employ a slow cooling profile. For instance, cool slowly to 20-30°C and stir for an hour before further cooling to the final crystallization temperature.[1] |
| Insufficient stirring during crystallization. | Continuous stirring is crucial for promoting crystal growth and preventing agglomeration. Stir for the duration of the crystallization time (e.g., 4 hours).[1] | |
| Presence of Unknown Impurities | Side reactions during synthesis or degradation. | Characterize the unknown impurities using analytical techniques like HPLC-MS. Review the upstream synthesis process to identify and control the formation of these impurities at the source.[2] |
| Ineffective purification method for specific impurities. | If crystallization is insufficient, consider alternative or additional purification steps like column chromatography, although this is less desirable for industrial scale due to cost and complexity.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound on an industrial scale?
A1: A highly effective and industrially viable method is cooling crystallization from a mixed solvent system of a sodium carbonate solution and acetonitrile.[1] This method is adept at removing acidic impurities, such as tritylolmesartan acid, and can achieve purities exceeding 99.5% with good yields.[1]
Q2: Why is sodium carbonate added during the crystallization process?
A2: Sodium carbonate is added to create a basic environment. This neutralizes the acidic tritylolmesartan acid impurity, converting it to its salt. The salt has different solubility characteristics, which facilitates its separation from the desired this compound during crystallization, thereby significantly improving the purity of the final product.[1]
Q3: What are the critical parameters to control during the cooling crystallization process?
A3: The critical parameters include:
-
Solvent Ratios: The mass ratios of the crude product to acetonitrile and the sodium carbonate solution are crucial for achieving both high purity and yield.[1]
-
Dissolution Temperature: Heating to 40-80°C is necessary to ensure complete dissolution of the crude product.[1]
-
Cooling Profile: A gradual cooling process is recommended to promote the formation of pure, well-defined crystals.
-
Crystallization Temperature and Time: Lower temperatures (-5 to 10°C) and sufficient time (around 4 hours) are needed to maximize the yield of the purified product.[1]
Q4: Can the crystallization solvent be recycled?
A4: Yes, the mother liquor, which primarily contains acetonitrile and water, can be subjected to simple distillation to recover the acetonitrile. This recycled solvent can be reused in subsequent batches, reducing solvent consumption and manufacturing costs, and minimizing environmental impact.[1]
Q5: What analytical method is typically used to assess the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical method used to determine the purity of this compound and to quantify impurities.[1][2] Purity is often assessed by comparing the peak area of the main compound to the total area of all peaks.
Experimental Protocols
Protocol 1: Purification by Cooling Crystallization with Sodium Carbonate/Acetonitrile
This protocol is based on a patented method for purifying crude this compound with high initial acid impurity.[1]
Materials:
-
Crude this compound (e.g., 80.2% purity with 17.0% tritylolmesartan acid impurity)[1]
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Purified Water
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum drying oven
Procedure:
-
Prepare the Solvent Mixture:
-
In the reactor, dissolve sodium carbonate in water. A typical mass ratio of crude product to sodium carbonate is between 15:1 and 30:1.[1]
-
Add acetonitrile to the sodium carbonate solution. A typical mass ratio of crude product to acetonitrile is between 1:2 and 1:5.[1] Stir the mixture for 5-15 minutes.
-
-
Dissolution:
-
Add the crude this compound to the solvent mixture.
-
Heat the mixture to 75 ± 5 °C while stirring until all solids are completely dissolved.[1]
-
-
Crystallization:
-
Isolation and Drying:
-
Filter the resulting slurry through a Buchner funnel under vacuum to collect the solid product.
-
Wash the filter cake with a small amount of cold acetonitrile.
-
Dry the solid product in a vacuum oven at an appropriate temperature to obtain pure this compound.
-
Purity and Yield Data from Examples[1]:
| Example | Crude Purity | Acid Impurity (Crude) | Final Purity (HPLC) | Acid Impurity (Final) | Yield |
| 1 | 80.2% | 17.0% | 99.6% | 0.09% | 75.7% |
| 2 | 80.2% | 17.0% | 99.6% | 0.08% | 85.0% |
| 3 | 80.2% | 17.0% | 99.5% | 0.07% | 86.0% |
| 4 | 80.2% | 17.0% | 99.4% | 0.09% | 84.7% |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Trityl Group Protection & Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the trityl protecting group, with a specific focus on avoiding its unusual or unexpected cleavage, particularly under ostensibly basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the standard mechanism for the deprotection of a trityl (Trt) group?
A1: The standard and most widely utilized method for the deprotection of a trityl group is acid-catalyzed cleavage.[1][2] The reaction proceeds via an SN1 mechanism, where the ether oxygen is first protonated by an acid. This is followed by the departure of the stable trityl carbocation, leaving the deprotected alcohol. The high stability of the triphenylmethyl cation is a key driving force for this reaction.[1]
Q2: Is the trityl group stable under basic conditions?
A2: Yes, the trityl group is generally considered to be very stable under a wide range of basic conditions.[2][3] It is resistant to common amine bases (e.g., pyridine, triethylamine) and alkali metal hydroxides at moderate temperatures. This orthogonality to base-labile protecting groups is a cornerstone of its utility in multi-step organic synthesis.[2]
Q3: What could cause the unexpected removal of a trityl group in a reaction mixture that is supposedly basic?
A3: This is a common point of confusion. True base-catalyzed detritylation is not a standard or expected reaction. Unexpected cleavage under seemingly basic conditions can often be attributed to one of the following "unusual" or overlooked circumstances:
-
Localized Acidity: The bulk solution may be basic, but localized pockets of acidity can form. This can occur during the workup of a reaction involving ammonium salts (e.g., quenching with NH₄Cl). The ammonium ion can act as a proton donor, creating a localized acidic microenvironment sufficient to cleave the acid-labile trityl group.
-
Lewis Acidity of Metal Salts: The presence of certain metal salts, which can act as Lewis acids, may catalyze detritylation even in the absence of a strong Brønsted acid.
-
Non-Acidic, "Unusual" Cleavage Conditions: Certain reagents can effect detritylation under neutral or near-neutral conditions, which might be present in a complex reaction mixture. Examples include carbon tetrabromide (CBr₄) in methanol and lithium chloride (LiCl) in methanol at reflux.[4][5]
-
Residual Acid: Inadequate quenching of a prior acidic step or impurities in reagents or solvents can lead to residual acidity that is sufficient to cause slow detritylation over time.
Q4: Are there variants of the trityl group with different acid sensitivities?
A4: Yes, the acid lability of the trityl group can be fine-tuned by adding electron-donating groups to the phenyl rings. This leads to greater stabilization of the carbocation intermediate and thus, faster cleavage under acidic conditions. The order of increasing acid lability is: Trityl (Trt) < Monomethoxytrityl (MMT) < Dimethoxytrityl (DMT).[1][3]
Troubleshooting Guide: Unexpected Detritylation
This guide provides a systematic approach to diagnosing and resolving instances of unintended trityl group cleavage.
Problem: The trityl group was cleaved in a reaction that was performed under basic conditions.
Potential Cause 1: Localized Acidity During Aqueous Workup
-
Symptoms: Detritylation is observed after quenching the reaction with an ammonium salt (e.g., saturated aqueous NH₄Cl).
-
Explanation: The ammonium ion (NH₄⁺) is in equilibrium with ammonia (NH₃) and a proton (H⁺). In the aqueous layer at the interface with the organic layer, the localized concentration of H⁺ may be sufficient to catalyze the cleavage of the acid-sensitive trityl group.
-
Recommended Actions:
-
Use a non-acidic quenching agent, such as cold water or a buffered solution (e.g., phosphate buffer at pH 7-8).
-
If an ammonium salt must be used, perform the quench at a low temperature (0 °C or below) and minimize the contact time.
-
Immediately after quenching, separate the layers and wash the organic phase with a mild base (e.g., saturated aqueous NaHCO₃) to neutralize any residual acidity.
-
Potential Cause 2: "Unusual" Non-Acidic Cleavage Conditions
-
Symptoms: The reaction mixture contains reagents known to cause non-standard trityl cleavage.
-
Explanation:
-
CBr₄/MeOH: This reagent system can deprotect trityl ethers under neutral conditions, especially with heating.[4]
-
LiCl/MeOH: Heating a solution of a trityl ether with lithium chloride in methanol can lead to detritylation. The proposed mechanism involves the formation of the trityl cation, which is then trapped by the chloride ion.[5][6]
-
-
Recommended Actions:
-
Review all reagents in the reaction mixture for their potential to effect trityl cleavage under the reaction conditions.
-
If possible, substitute these reagents with alternatives that are known to be compatible with the trityl group.
-
If the reagent is essential, consider lowering the reaction temperature or reducing the reaction time.
-
Potential Cause 3: Residual Acidic Impurities
-
Symptoms: Slow, but significant, detritylation is observed over the course of the reaction. The reaction may have been preceded by an acidic step.
-
Explanation: Trace amounts of acid from a previous step, or acidic impurities in solvents or reagents, can be sufficient to slowly cleave the trityl group, especially more labile variants like DMT.
-
Recommended Actions:
-
Ensure all solvents and reagents are anhydrous and free of acidic impurities. Consider passing solvents through a plug of basic alumina.
-
If the substrate was subjected to acidic conditions in a prior step, ensure it is thoroughly neutralized and purified before proceeding to the next reaction.
-
Incorporate a non-nucleophilic base (e.g., proton sponge) in the reaction mixture to scavenge any trace acidity.
-
Data Summary
The following table summarizes the stability of the trityl group under various conditions.
| Condition Category | Reagents/Conditions | Stability of Trityl Group |
| Standard Deprotection (Acidic) | 80% Acetic Acid, TFA, HCl | Labile |
| Basic Conditions | Pyridine, Triethylamine, NaOH, NaHCO₃ | Generally Stable |
| "Unusual" Non-Acidic Conditions | CBr₄ in refluxing MeOH | Labile[4] |
| LiCl in refluxing MeOH | Labile[5][6] | |
| Workup Conditions | Saturated aqueous NH₄Cl | Potentially Labile (Localized Acidity) |
Experimental Protocols
Protocol 1: Standard Acidic Detritylation
-
Dissolve the trityl-protected compound in a suitable solvent (e.g., dichloromethane).
-
Add 1.1 to 2 equivalents of a protic acid (e.g., trifluoroacetic acid).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Neutral Detritylation using CBr₄/MeOH
-
Dissolve the trityl-protected alcohol in methanol.
-
Add an excess of carbon tetrabromide (CBr₄).
-
Reflux the mixture and monitor the reaction by TLC.[4]
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the deprotected alcohol from triphenylmethyl methyl ether and other byproducts.
Visualizations
Caption: Standard SN1 mechanism for acid-catalyzed detritylation.
Caption: Troubleshooting decision tree for unexpected detritylation.
References
Reducing reaction time in the synthesis of tritylolmesartan medoxomil
Technical Support Center: Synthesis of Tritylolmesartan Medoxomil
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis of this compound, with a focus on strategies to reduce reaction time and improve efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy to significantly reduce the overall synthesis time for this compound?
The most effective strategies involve implementing a "one-pot" synthesis approach and utilizing specific catalysts to accelerate key reaction steps. A one-pot process, where intermediates are not isolated, minimizes handling, reduces solvent usage, and shortens the total processing time.[1][2] This approach avoids product loss that can occur during multiple isolation steps.[1]
Key optimizations include:
-
Catalytic Esterification: Using a catalyst like Sodium Iodide (NaI) in the final esterification step can dramatically improve reaction efficiency.[3]
-
Optimized N-alkylation: Employing anhydrous potassium carbonate (K2CO3) with a reduced particle size can enhance the initial N-alkylation step, leading to higher yields and faster completion.[3]
-
Continuous Processing: Carrying out sequential reaction steps (alkylation, hydrolysis, and esterification) in a single reactor vessel streamlines the entire synthesis.[1][2]
Q2: The esterification of trityl olmesartan salt to this compound is slow and generates impurities. How can this step be accelerated and improved?
Slow reaction and impurity formation during esterification are common challenges, often caused by suboptimal reaction conditions or the use of a strong base which can promote side reactions.
The most effective solution is to use a catalytic amount of Sodium Iodide (NaI). The addition of NaI (e.g., 3% w/w) in a solvent like N,N-Dimethylacetamide (DMA) accelerates the condensation reaction with 4-chloromethyl-5-methyl-1,3-dioxolene-2-one.[3] This method minimizes base-promoted ester hydrolysis and detritylation, thereby preventing the formation of key impurities.[3] This catalytic approach leads to a significant increase in both yield and purity.[3]
Comparison of Esterification Conditions
| Condition | Key Reagents | Reaction Time | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Standard (Base) | Base (e.g., K2CO3), High Temperature | Longer | Lower | Lower | [3] |
| Optimized (Catalytic) | Catalytic NaI (3% w/w) | Shorter | 90% | ≥99.5% |[3] |
Q3: My initial N-alkylation step is inefficient, resulting in low yield and extended reaction times. What are the critical parameters to optimize?
Low yield and slow kinetics in the N-alkylation of the imidazole ethyl ester with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide are typically related to the choice of base, solvent, and temperature.
-
Base Selection: Anhydrous potassium carbonate (K2CO3) is an effective base.[3] Using K2CO3 with a reduced particle size can increase its surface area and reactivity, improving the reaction rate.[3] Other bases like potassium tert-butoxide have also been used.[3]
-
Solvent: N,N-Dimethylacetamide (DMA) is a suitable polar aprotic solvent for this step.[1][3]
-
Temperature Control: Maintaining the reaction temperature, for instance between 40-45°C, is crucial for ensuring the reaction proceeds to completion in a reasonable timeframe, such as 12 hours.[3]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution & Action |
| Slow or Incomplete Esterification | Absence of a catalyst; Non-optimal temperature. | Add a catalytic amount of Sodium Iodide (NaI, ~3% w/w) to the reaction mixture. Ensure the reaction temperature is maintained between 40-60°C.[2][3] |
| Low Yield in N-Alkylation Step | Inefficient base; Formation of hydrolysis impurities. | Use anhydrous potassium carbonate (K2CO3), preferably with reduced particle size.[3] Ensure all reagents and solvents are anhydrous to prevent hydrolysis of ester groups.[3] |
| High Levels of Impurities (e.g., Olmesartan Acid) | Base-promoted hydrolysis during esterification; Detritylation side reactions. | Avoid using strong bases in the esterification step. The use of catalytic NaI minimizes both ester hydrolysis and detritylation.[3] For purification, a recrystallization from an acetone/water mixture or acetonitrile can be effective.[3][4] |
| Extended Overall Process Time | Multiple isolation and purification steps for intermediates. | Adopt a "one-pot" synthesis protocol where alkylation, hydrolysis, and esterification are performed sequentially without isolating the intermediate products.[2] This significantly reduces handling and overall time. |
Experimental Protocols
Protocol 1: Optimized Esterification using Sodium Iodide Catalyst
This protocol details the synthesis of this compound (7) from its sodium salt (5) via a catalytic process.
-
Preparation of Trityl Olmesartan Sodium Salt (5): A solution of Trityl Olmesartan Ethyl Ester (4) in a mixture of tetrahydrofuran and ethanol is cooled to 10–15°C.[3]
-
An aqueous solution of sodium hydroxide is added, and the mixture is stirred for approximately 5 hours.[3]
-
The reaction mass is concentrated under reduced pressure at a temperature below 20°C to yield the Trityl Olmesartan sodium salt (5) as a thick oily mass.[3]
-
Catalytic Esterification: The resulting mass (5) is condensed with 4-chloromethyl-5-methyl-1,3-dioxolene-2-one (6) in N,N-Dimethylacetamide.[3]
-
A catalytic amount of Sodium Iodide (NaI) (3% w/w) is added to the reaction mixture.[3]
-
The reaction is stirred at an optimized temperature until completion, which is monitored by HPLC.
-
Isolation: Upon completion, the product is isolated, potentially through precipitation by adding water, filtration, and washing. The resulting this compound (7) is obtained with high yield (90%) and purity (≥99.5%).[3]
Protocol 2: One-Pot Synthesis of this compound
This protocol outlines a streamlined process where all steps are performed in a single reaction vessel without isolating intermediates.[2]
-
Step a) N-Alkylation: Suspend ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (2), 4-[2-(trityltetrazol-5-yl)phenyl]benzylbromide (3), and lithium hydroxide hydrate in N,N-dimethylacetamide.[2]
-
Stir the reaction mixture at 50°C for approximately 48 hours to form the trityl olmesartan ethyl ester intermediate.[2]
-
Step b) Hydrolysis: Without isolating the intermediate, add additional lithium hydroxide hydrate to the reaction mixture to hydrolyze the ethyl ester. Continue stirring at 50°C for 24 to 72 hours to form the trityl olmesartan salt (5).[2]
-
Step c) Esterification: To the same reaction mixture containing the in-situ generated salt (5), add 4-chloromethyl-5-methyl-1,3-dioxolene-2-one (7).[2]
-
Stir the mixture at 50°C for an additional 3 to 8 hours to complete the esterification reaction.[2]
-
Isolation: Precipitate the final product, this compound (6), by pouring the reaction mixture into a water/acetone mixture. The precipitate is then filtered, washed, and can be purified by recrystallization from acetone.[2]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 2. EP2036904A1 - A process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 3. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106083833B - Purification method of trityl olmesartan medoxomil - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Tritylolmesartan Medoxomil Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of tritylolmesartan medoxomil, a critical intermediate and potential impurity in the synthesis of Olmesartan Medoxomil.[1][2] The methodologies presented are benchmarked against industry standards, offering a resource for selecting the most suitable analytical approach for quality control and research purposes.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is paramount for ensuring the purity and quality of active pharmaceutical ingredients (APIs). Below is a comparative summary of a stability-indicating HPLC method and a faster UPLC method, both applicable for the quantification of this compound and other related impurities in olmesartan medoxomil. The data is compiled from various validated methods and adheres to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Stability-Indicating HPLC Method | Alternative UPLC Method | ICH Guideline (Q2(R2)) Recommendation for Impurities |
| Specificity | Method is specific and stability-indicating with no interference from blank, placebo, or other impurities at the retention time of this compound. | Method is specific with no interference from blank or placebo. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity Range | LOQ to 0.4% of analyte concentration | 10-150 µg/mL (for parent drug) | A linear relationship should be evaluated across the range of the analytical procedure. |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.6% - 102.5% | 98% - 102% | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | |||
| - Repeatability | < 2.0% | < 2.0% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| - Intermediate Precision | < 2.0% | < 2.0% | |
| Limit of Detection (LOD) | Typically in the range of 0.01-0.05 µg/mL | Typically lower than HPLC due to higher sensitivity | The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Typically in the range of 0.03-0.15 µg/mL | Typically lower than HPLC | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy. |
| Robustness | The method is demonstrated to be reliable with small, deliberate variations in method parameters. | The method is demonstrated to be reliable with small, deliberate variations in method parameters. | The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Experimental Protocols
Detailed methodologies for the stability-indicating HPLC and the alternative UPLC methods are provided below. These protocols are based on established and validated procedures for the analysis of olmesartan medoxomil and its impurities.
1. Stability-Indicating HPLC Method
This method is designed for the separation and quantification of this compound and other impurities in olmesartan medoxomil bulk drug and pharmaceutical dosage forms.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.5) and an organic solvent (e.g., acetonitrile and/or methanol).[3]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the olmesartan medoxomil active pharmaceutical ingredient (API) or powdered tablets in a suitable diluent (e.g., a mixture of acetonitrile and water).[3]
-
Sonicate the solution to ensure complete dissolution.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[3]
-
-
Validation Procedure: The validation of this HPLC method is performed in accordance with ICH Q2(R2) guidelines to establish its specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6] Specificity is confirmed through forced degradation studies, where the drug substance is exposed to acid, base, oxidative, thermal, and photolytic stress conditions to ensure the this compound peak is well-resolved from any degradation products.[4][5]
2. Alternative UPLC Method
This method offers a faster analysis time and higher sensitivity for the determination of olmesartan medoxomil and its impurities, including this compound.[3]
-
Chromatographic Conditions:
-
Sample Preparation: Similar to the HPLC method, with careful attention to dilution to accommodate the higher sensitivity of the UPLC system.
-
Validation Procedure: The validation of the UPLC method also follows ICH Q2(R2) guidelines, establishing its specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[4][5]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow of the analytical method validation process and a typical experimental workflow for HPLC/UPLC analysis.
Caption: Logical workflow for analytical method validation.
Caption: Experimental workflow for HPLC/UPLC analysis.
References
A Comparative Analysis of Synthetic Routes to Tritylolmesartan Medoxomil
Tritylolmesartan medoxomil is a key intermediate in the synthesis of Olmesartan Medoxomil, a widely used angiotensin II receptor antagonist for the treatment of hypertension.[1][2] The efficiency, cost-effectiveness, and impurity profile of the synthesis of this compound are critical for the commercial viability of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two prominent synthetic strategies: a classical, multi-step approach involving the isolation of intermediates, and a more modern, one-pot synthesis designed for process optimization.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative differences between the classical and one-pot synthesis routes for this compound.
| Parameter | Route A: Classical Synthesis | Route B: One-Pot Synthesis |
| Overall Yield | ~62% (for final Olmesartan Medoxomil)[1] | 72-75%[3] |
| Purity (HPLC) | >99.9% (for final Olmesartan Medoxomil)[1] | 96.3%[2] |
| Key Features | Isolation of intermediates at each step | Steps a, b, and c performed without isolation of intermediates[2] |
| Reaction Solvent | Multiple solvents (e.g., N,N-Dimethylacetamide, Acetone, Tetrahydrofuran, Ethanol)[1] | Single solvent (e.g., N,N-Dimethylacetamide)[2] |
| Base Used | Multiple bases (e.g., Potassium Carbonate, Sodium Hydroxide)[1] | Single base (e.g., Lithium Hydroxide Hydrate)[2] |
| Process Complexity | More complex due to multiple isolations and purifications | Simplified process with fewer unit operations |
Synthesis Route Diagrams
The following diagrams illustrate the logical flow of the classical and one-pot synthesis routes for this compound.
References
A Comparative Structural Analysis: Tritylolmesartan Medoxomil vs. N2-Tritylolmesartan Medoxomil
For researchers and professionals in drug development, a precise understanding of isomeric impurities is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides a detailed structural comparison of Tritylolmesartan medoxomil and its regioisomer, N2-Tritylolmesartan medoxomil, which are key intermediates and potential process-related impurities in the synthesis of the antihypertensive drug, Olmesartan Medoxomil.
Introduction to the Isomers
This compound is a protected intermediate in the manufacturing process of Olmesartan medoxomil. During synthesis, the trityl protecting group can attach to two different nitrogen atoms of the tetrazole ring, leading to the formation of two distinct regioisomers: N1-Tritylolmesartan medoxomil and N2-Tritylolmesartan medoxomil. It is a noteworthy finding that extensive crystallographic studies have revealed that the isomer historically referred to as N1-Tritylolmesartan medoxomil is, in fact, the N2-trityl regioisomer[][2]. This guide will proceed with the structurally confirmed identities.
Chemical Structure and Properties
Both isomers share the same molecular formula and molecular weight but differ in the covalent bond connecting the trityl group to the tetrazole ring. This seemingly minor difference can influence the physicochemical properties and the impurity profile of the final API.
Table 1: Comparison of Chemical Properties
| Property | This compound (N1-isomer) | N2-Tritylolmesartan medoxomil (N2-isomer) |
| Molecular Formula | C48H44N6O6[3] | C48H44N6O6[4][5] |
| Molecular Weight | ~800.9 g/mol [3][6] | ~800.9 g/mol [4][5] |
| CAS Number | 144690-92-6[3] | 1020157-01-0[4] |
| Synonyms | Trityl olmesartan, N1-Tritylolmesartan medoxomil[3] | Olmesartan Medoxomil EP Impurity D[7][8][9] |
| Structural Difference | Trityl group is attached to the N1 position of the tetrazole ring. | Trityl group is attached to the N2 position of the tetrazole ring.[][2] |
Structural Elucidation: A Comparative Overview
The definitive identification of these isomers relies on sophisticated analytical techniques. Single-crystal X-ray diffraction (SCXRD) has been instrumental in unambiguously determining the attachment of the bulky trityl group to the N2 position of the tetrazole ring in the more prevalent isomer[2]. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, provides detailed information about the chemical environment of each atom, allowing for the differentiation of the two isomers based on distinct chemical shifts[2].
Caption: Regioisomers of this compound.
Experimental Protocols for Structural Characterization
The following are generalized protocols for the key analytical methods used in the structural analysis of this compound isomers.
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the analyte in an appropriate solvent system (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane).
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F^2 to obtain the final atomic coordinates, bond lengths, and angles. This process unequivocally identifies the atom-to-atom connectivity, confirming the position of the trityl group[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified isomer are dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed, including 1H NMR, 13C NMR, and 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
-
Spectral Analysis: The chemical shifts (δ) and coupling constants (J) are analyzed. The HMBC spectrum is particularly crucial as it reveals long-range correlations between protons and carbons, which can help to definitively assign the connectivity around the tetrazole ring and thus differentiate between the N1 and N2 isomers[2].
Caption: Workflow for isomer separation and identification.
Conclusion
The structural distinction between this compound (N1-isomer) and N2-Tritylolmesartan medoxomil is a critical aspect of quality control in the synthesis of Olmesartan Medoxomil. While sharing the same molecular formula, the different attachment of the trityl group leads to two distinct chemical entities. Definitive structural elucidation, primarily through SCXRD and supported by advanced NMR techniques, is essential for the correct identification and control of these process-related impurities. The finding that the historically labeled N1-isomer is actually the N2-isomer underscores the importance of rigorous, data-driven structural analysis in pharmaceutical development.
References
- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C48H44N6O6 | CID 19036162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N2-Tritylolmesartan medoxomil | C48H44N6O6 | CID 10700531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chembk.com [chembk.com]
- 9. chembk.com [chembk.com]
Definitive Confirmation of the N-2 Trityl Position in Olmesartan Intermediates: A Comparative Guide
A comprehensive analysis of spectroscopic and crystallographic data unequivocally establishes that the tritylation of the tetrazole moiety in key olmesartan intermediates occurs exclusively at the N-2 position. This guide provides a comparative analysis of experimental data that confirms this regioselectivity, addressing a common point of ambiguity in the synthesis of this widely used antihypertensive agent.
For researchers and professionals in drug development and manufacturing, precise structural confirmation of intermediates is paramount for process control and regulatory compliance. In the synthesis of olmesartan, a protective trityl group is introduced to the tetrazole ring. While two regioisomers, N-1 and N-2, are theoretically possible, extensive analytical evidence, including Single-Crystal X-ray Diffraction (SCXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, has definitively shown the exclusive formation of the N-2 isomer.
This guide presents a comparison of the analytical data that differentiates the N-2 trityl intermediate from its potential N-1 counterpart, using related olmesartan impurities as a model for comparison due to the non-formation of the N-1 trityl intermediate.
Comparative Analysis of Spectroscopic Data
While the N-1 tritylated olmesartan intermediate is not observed in the reaction, the spectroscopic differences between N-1 and N-2 substituted tetrazole rings can be effectively demonstrated by comparing the N-1 and N-2 (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl (medoxomil) derivatives of olmesartan. These impurities provide a clear model for the distinct NMR spectral characteristics of each substitution pattern.
NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the key N-2 tritylated intermediate, N-Tritylolmesartan Ethyl Ester, and for the N-1 and N-2 medoxomil olmesartan impurities. The data highlights the differences in the chemical environment of the nuclei depending on the substitution position on the tetrazole ring.
Table 1: ¹H NMR Data (in ppm) for Olmesartan Intermediates and Impurities
| Protons | N-2 Tritylolmesartan Ethyl Ester | N-2 Medoxomil Olmesartan Impurity | N-1 Medoxomil Olmesartan Impurity |
| Biphenyl Moiety | 7.93-7.89 (m), 7.57-7.42 (m), 7.14-6.85 (m) | 8.00-7.97 (m), 7.63-7.49 (m), 7.18-7.05 (m) | 7.77-7.74 (m), 7.64-7.51 (m), 7.42-7.39 (m) |
| Imidazole Moiety | 5.37 (s) | 5.43 (s) | 5.48 (s) |
| Ethyl/Medoxomil Moiety | 4.14 (q), 1.14 (t) | 5.00 (s), 2.15 (s) | 4.96 (s), 2.16 (s) |
| Propyl Group | 2.61 (t), 1.62-1.52 (m), 0.88 (t) | 2.69 (t), 1.69-1.59 (m), 0.93 (t) | 2.71 (t), 1.71-1.61 (m), 0.95 (t) |
| Hydroxypropyl Group | 1.51 (s) | 1.57 (s) | 1.58 (s) |
Table 2: ¹³C NMR Data (in ppm) for Olmesartan Intermediates and Impurities
| Carbon | N-2 Tritylolmesartan Ethyl Ester | N-2 Medoxomil Olmesartan Impurity | N-1 Medoxomil Olmesartan Impurity |
| Tetrazole C | 163.8 | 163.9 | 166.8 |
| Biphenyl Moiety | 141.6-121.5 | 141.5-121.7 | 141.2-124.9 |
| Imidazole Moiety | 147.2, 138.9, 127.5 | 147.5, 139.1, 127.8 | 147.6, 139.0, 127.9 |
| Ethyl/Medoxomil Moiety | 60.1, 14.1 | 154.2, 143.1, 107.9, 54.4, 7.0 | 154.2, 143.1, 107.9, 54.2, 7.0 |
| Propyl Group | 31.8, 21.9, 13.9 | 31.9, 22.0, 13.9 | 32.0, 22.1, 14.0 |
| Hydroxypropyl Group | 71.4, 29.5 | 71.6, 29.6 | 71.6, 29.6 |
| Trityl Group C | 91.5 | - | - |
Experimental Protocols
Synthesis of N-2 Tritylolmesartan Ethyl Ester
A common synthetic route involves the N-alkylation of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate with [2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl bromide.
-
Reaction Setup: Dissolve ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, typically potassium carbonate (K₂CO₃), and a catalytic amount of potassium iodide (KI) to the reaction mixture.
-
Alkylation: Add [2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl bromide to the mixture.
-
Reaction Conditions: Heat the reaction mixture and stir until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., HPLC).
-
Work-up and Isolation: After cooling, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent. The crude product is then purified, often by crystallization, to yield the pure N-2 tritylolmesartan ethyl ester.
Single-Crystal X-ray Diffraction (SCXRD)
The definitive structural elucidation is achieved through SCXRD analysis.
-
Crystal Growth: Grow single crystals of the N-tritylolmesartan intermediate suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data at a controlled temperature using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure. The resulting electron density map allows for the unambiguous determination of the atomic positions and connectivity, confirming the attachment of the trityl group to the N-2 position of the tetrazole ring.[1][2]
Visualization of Key Processes
The following diagrams illustrate the synthetic pathway leading to the N-2 trityl intermediate and the logical workflow for its structural confirmation.
Caption: Synthetic pathway for N-2 Tritylolmesartan Ethyl Ester.
Caption: Workflow for confirming the N-2 trityl position.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Olmesartan Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of impurities in Olmesartan Medoxomil, a widely used antihypertensive drug. The reliable detection and quantification of impurities are critical for ensuring the quality, safety, and efficacy of the final drug product, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] This document outlines the performance of stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, supported by experimental data from various studies.
Forced degradation studies are essential for developing stability-indicating analytical methods.[2] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to identify potential degradation products.[3][4] Olmesartan has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while remaining relatively stable under photolytic and thermal stress.[3][4][5]
Comparison of Analytical Method Performance
The following tables summarize the validation parameters for different analytical methods used for the determination of olmesartan and its impurities. These parameters are crucial for assessing the reliability and suitability of a method for its intended purpose.
Table 1: Performance Characteristics of a Stability-Indicating HPLC Method
| Validation Parameter | HPLC Method 1 | HPLC Method 2 | ICH Guideline (Q2(R1)) Recommendation for Impurities |
| Specificity | Method is specific and stability-indicating. No interference from blank, placebo, or other impurities.[6] | The method is able to measure the analyte response in the presence of its potential impurities.[7] | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity Range | LOQ to 0.4% of analyte concentration.[6] | 2 µg/mL to 7 µg/mL for Olmesartan medoxomil and 0.25 µg/mL to 7 µg/mL for olmesartan Acid Impurity.[8] | A linear relationship should be evaluated across the range of the analytical procedure. |
| Correlation Coefficient (r²) | > 0.999[6] | > 0.999[1] | ≥ 0.99 |
| Accuracy (% Recovery) | 98.6% - 102.5%[6] | 98.5% - 101.2%[3][7] | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | |||
| - Repeatability | < 2.0%[6] | < 0.71% for drug form and < 1.10% for tablet dosage form for Olmesartan acid impurity.[8] | For impurities, precision should be measured at the limit of quantification and at the specification limit. |
| - Intermediate Precision | < 2.0%[6] | Not explicitly stated. | Assessed by different analysts, on different days, with different equipment. |
| Limit of Detection (LOD) | ~0.01% of analyte concentration.[6] | 0.03 µg/mL[1] | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | ~0.03% of analyte concentration.[6] | 0.1 µg/mL[1] | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Method is robust for deliberate small changes in flow rate, mobile phase composition, and column temperature.[6] | Not explicitly stated. | The reliability of an analytical measurement with respect to deliberate variations in method parameters. |
Table 2: Performance Characteristics of a UPLC Method
| Validation Parameter | UPLC Method | ICH Guideline (Q2(R1)) Recommendation for Impurities |
| Specificity | Method is specific with no interference from blank or placebo.[6] | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity Range | 10-150 µg/mL (for parent drug).[6] | A linear relationship should be evaluated across the range of the analytical procedure. |
| Correlation Coefficient (r²) | > 0.999[6] | ≥ 0.99 |
| Accuracy (% Recovery) | 98% - 102%[6] | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | ||
| - Repeatability | < 2.0%[6] | For impurities, precision should be measured at the limit of quantification and at the specification limit. |
| - Intermediate Precision | < 2.0%[6] | Assessed by different analysts, on different days, with different equipment. |
| Limit of Detection (LOD) | Not explicitly stated for Dehydro Olmesartan.[6] | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.032 µg/mL (for parent drug).[6] | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Method is robust for variations in flow rate and column temperature.[6] | The reliability of an analytical measurement with respect to deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative examples based on methods described in the literature.
Stability-Indicating HPLC Method
This method is designed for the separation and quantification of Dehydro Olmesartan and other impurities in Olmesartan Medoxomil.
-
Chromatographic Conditions:
-
Validation Procedure: The validation of this HPLC method is performed in accordance with ICH Q2(R1) guidelines to establish its specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[6]
UPLC Method
This method offers a faster analysis time for the determination of Olmesartan and its impurities.[6]
-
Chromatographic Conditions:
-
Validation Procedure: The validation of the UPLC method follows the same principles as the HPLC method, adhering to ICH Q2(R1) guidelines.[6]
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.
-
Preparation of Stock Solution: Accurately weigh and dissolve Olmesartan Medoxomil in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[2]
-
Acid Hydrolysis: Transfer a known volume of the stock solution and add an equal volume of 1N Hydrochloric Acid (HCl). Reflux the mixture at 60°C for a specified period (e.g., 8 hours). After cooling, neutralize the solution with 1N Sodium Hydroxide (NaOH) and dilute with the mobile phase for analysis.[2]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 60°C. Withdraw samples, cool, and neutralize with 1 N HCl before dilution and analysis.[1]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂) and keep the solution at room temperature for analysis at various time points.[1]
-
Thermal Degradation: Place a known quantity of solid Olmesartan powder in a hot air oven at a controlled temperature (e.g., 60°C). Periodically withdraw samples, dissolve in a suitable solvent, and analyze.[1][2]
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for olmesartan impurities.
Caption: Cross-validation workflow for olmesartan impurity analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 4. Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Comparative study of different bases in tritylolmesartan medoxomil synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tritylolmesartan medoxomil, a critical intermediate in the production of the antihypertensive drug olmesartan medoxomil, involves several key steps where the choice of base plays a pivotal role in determining the overall yield, purity, and efficiency of the reaction. This guide provides a comparative analysis of different bases used in this synthesis, supported by experimental data from various sources.
The Role of the Base in Synthesis
The synthesis of this compound from its precursors, ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate and 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide, followed by esterification, involves two crucial base-mediated steps:
-
N-alkylation: The initial step is the N-alkylation of the imidazole ring of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. The base is essential to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity to attack the electrophilic benzyl bromide.
-
Hydrolysis and Esterification: The subsequent step involves the hydrolysis of the ethyl ester to a carboxylate salt, which is then esterified with 4-chloromethyl-5-methyl-1,3-dioxol-2-one. A base is required for both the hydrolysis and the final esterification step, where it facilitates the nucleophilic attack of the carboxylate on the alkyl halide.
The choice of base can significantly impact the reaction by influencing reaction rates, minimizing side reactions, and affecting the overall process economy, especially in one-pot synthesis strategies.
Comparative Performance of Different Bases
The following tables summarize experimental data for the synthesis of this compound using various inorganic and organic bases. It is important to note that the data is compiled from different sources, and direct comparison may be influenced by variations in other reaction parameters such as solvent, temperature, and reaction time.
Inorganic Bases
| Base | Synthesis Strategy | Key Reaction Parameters | Yield (%) | Purity (%) | Source |
| Lithium Hydroxide Monohydrate & Potassium Carbonate | Two-Step, Large Scale | Step 1 (LiOH·H₂O): THF, 20°C, 18h; Step 2 (K₂CO₃/KI): DMF, 20-40°C, 2h | 96.5 | Not Specified | [1] |
| Lithium Hydroxide Hydrate | One-Pot | N,N-Dimethylacetamide, 50°C, 46h (total) | 75 | 97.7 | [2] |
| Potassium Hydroxide & Diisopropylethylamine | One-Pot | Step 1 (KOH): DMAc, 45-50°C, 5h; Step 2 (DIPEA) | Not Specified | >99 (after purification) | [3] |
| Sodium Hydroxide & Potassium Carbonate | Multi-Step | Step 1 (NaOH): DMSO, rt, 2h; Step 2 (K₂CO₃): Acetone, reflux | 90 (by HPLC) | Not Specified | [4] |
| Potassium Carbonate | One-Pot | N,N-Dimethylacetamide | Not Specified | Not Specified | [3] |
| Sodium Hydroxide | One-Pot | N,N-Dimethylacetamide | 75 | Not Specified | [4] |
Organic Bases
| Base | Synthesis Strategy | Key Reaction Parameters | Yield (%) | Purity (%) | Source |
| Diisopropylethylamine (DIPEA) | One-Pot (in conjunction with KOH) | DMAc, 40-45°C | Not Specified | >99 (after purification) | [3] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | One-Pot | Acetone, 30-52°C | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Two-Step Synthesis using Lithium Hydroxide Monohydrate and Potassium Carbonate[1]
Step 1: Hydrolysis
-
To a reactor, add 188.0 kg of tetrahydrofuran.
-
Charge 54.0 kg of 4-(1-hydroxy-1-methylethyl)-2-propyl-1-{4-[2-(trityl-tetrazol-5-yl)phenyl]phenyl}methylimidazole-5-carboxylate, 4.0 kg of purified water, and 92.0 kg of lithium hydroxide monohydrate.
-
Stir the mixture at 20°C for 18 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, add 240.0 kg of ethyl acetate and a sodium chloride solution (20.0 kg NaCl in 180.0 kg water).
-
Stir for 10 minutes, allow to stand for 20 minutes, and separate the layers.
-
Wash the organic phase twice with a sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Esterification
-
To the residue from Step 1, add 188.0 kg of N,N-dimethylformamide, 15.3 kg of anhydrous potassium carbonate, and 2.7 kg of potassium iodide.
-
Stir at 20 ± 10°C and slowly add 14.5 kg of 4-chloro-5-methyl-1,3-dioxol-2-one.
-
Heat the reaction mixture to 40 ± 2°C and stir for 2 hours.
-
After completion, cool the mixture to 15 ± 5°C and filter.
-
Add a sodium chloride solution to the filtrate and stir at -5 to 0°C for 4 hours.
-
Filter the precipitate and dry to obtain this compound.
Protocol 2: One-Pot Synthesis using Lithium Hydroxide Hydrate[2]
-
Suspend 4 g (16.7 mmol) of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, 9.28 g (16.7 mmol) of 4-[2-(trityltetrazol-5-yl)phenyl]benzylbromide, and 0.7 g (16.5 mmol) of lithium hydroxide hydrate in 70 mL of N,N-dimethylacetamide.
-
Stir the reaction mixture for 45 minutes.
-
Add another portion of lithium hydroxide hydrate (2.10 g, 50 mmol) to the reaction mixture.
-
Stir for 46 hours at 50°C.
-
Add 2.53 g (18.32 mmol) of K₂CO₃ and portion-wise 4.0 g (23.0 mmol) of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (85 %) in 10 mL of N,N-dimethylacetamide.
-
Stir the reaction mixture at 50°C for 5 hours.
-
Isolate the product by precipitation and recrystallization from acetone.
Synthesis Pathway and Reaction Mechanisms
The synthesis of this compound proceeds through a sequence of N-alkylation, hydrolysis, and esterification. The general workflow and the mechanism of the key steps are illustrated below.
Caption: General workflow for the synthesis of this compound.
The crucial base-mediated steps involve nucleophilic substitution reactions. The N-alkylation of the imidazole ring is a classic Sₙ2 reaction. The base abstracts the acidic proton from the imidazole nitrogen, creating a more potent nucleophile that attacks the benzylic carbon of the benzyl bromide, displacing the bromide ion.
Caption: Mechanism of N-alkylation of the imidazole ring.
Similarly, the esterification of the trityl olmesartan salt with 4-chloromethyl-5-methyl-1,3-dioxol-2-one also follows an Sₙ2 pathway. The carboxylate anion, generated by the action of a base, acts as a nucleophile and attacks the electrophilic carbon of the chloromethyl group, leading to the formation of the medoxomil ester.
Caption: Mechanism of esterification of the carboxylate salt.
Conclusion
References
Identification and characterization of tritylolmesartan medoxomil degradation products
For researchers, scientists, and professionals in drug development, understanding the purity and stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Tritylolmesartan medoxomil serves as a critical intermediate in the synthesis of Olmesartan medoxomil, an angiotensin II receptor antagonist used in the treatment of hypertension.[1] This guide provides a comparative analysis of the process-related impurities stemming from this compound and the degradation products of the final API, Olmesartan medoxomil, under forced conditions.
Process-Related Impurities from this compound
During the synthesis of Olmesartan medoxomil from this compound, several process-related impurities can arise. The most significant of these are regioisomers resulting from the alkylation of the tetrazole ring.[2]
A key finding in the synthesis process is that the trityl group in N-tritylolmesartan medoxomil is attached to the N-2 nitrogen atom of the tetrazole ring, a correction to what had been widely reported previously.[2] The primary impurities identified are the N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan.[2]
The following table summarizes the levels of these impurities found in samples of crude Olmesartan medoxomil (OM) and its precursor, N-tritylolmesartan medoxomil.
| Compound | Impurity | RRT (HPLC) | Level in N-tritylolmesartan medoxomil (%) | Level in crude OM (%) |
| N-tritylolmesartan medoxomil | N-2-medoxomil derivative (9) | 0.61 | 0.16 - 0.67 | 0.15 - 0.64 |
| N-tritylolmesartan medoxomil | N-1-medoxomil derivative (10) | 0.53 | 0.13 - 1.06 | 0.12 - 0.97 |
| N-tritylolmesartan medoxomil | Olmesartan acid (8) | 0.47 | 0.13 - 1.28 | Not Reported |
RRT = Relative Retention Time
Forced Degradation Studies of Olmesartan Medoxomil
Forced degradation studies are essential for identifying potential degradation products that might form under various environmental conditions, thus establishing the stability-indicating nature of analytical methods.[3] While specific forced degradation studies on this compound are not extensively documented in the literature, comprehensive studies have been conducted on the final API, Olmesartan medoxomil. These studies provide insight into the molecule's inherent stability.
Olmesartan medoxomil has been subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis.[3][4] Significant degradation is typically observed under acidic, basic, and oxidative conditions.[3][4]
The table below summarizes the typical degradation behavior of Olmesartan medoxomil under various stress conditions.
| Stress Condition | Reagent | Duration | Observation | % Degradation |
| Acid Hydrolysis | 1 M HCl | 8 hours | Significant degradation | Data not specified |
| Base Hydrolysis | 1 M NaOH | 8 hours | Significant degradation | Data not specified |
| Oxidative Degradation | 3% H2O2 | Not specified | Significant degradation | Data not specified |
| Thermal Degradation | 60°C | Not specified | Stable | Not applicable |
| Photolytic Degradation | ICH Q1B conditions | Not specified | Stable | Not applicable |
| Water Hydrolysis | Room Temperature | 48 hours | Stable | Not applicable |
Experimental Protocols
Identification and Quantification of Process-Related Impurities
A high-performance liquid chromatography (HPLC) method is employed for the determination of N-tritylolmesartan medoxomil and its process-related impurities.
-
Instrumentation: Waters HPLC system with a diode array detector.[3]
-
Column: Kinetex C18 100A (150 × 4.6 mm i.d., particle size 2.6 μm).[2]
-
Mobile Phase: A gradient elution using a phosphate buffer, Acetonitrile, and Milli-Q water.[3]
-
Column Temperature: 30 °C.[2]
-
Autosampler Temperature: 5 °C.[2]
-
Detection: UV at 215 nm.[3]
Forced Degradation Study of Olmesartan Medoxomil
The following protocols are typically followed for forced degradation studies as per ICH guidelines.
-
Acid Hydrolysis: 10 mg of the drug is dissolved in 10 ml of 1 M HCl and kept for 8 hours. A 1 ml aliquot is then diluted to 10 ml with a suitable diluent before HPLC analysis.[4]
-
Base Hydrolysis: 10 mg of the drug is dissolved in 10 ml of 1 M NaOH and kept for 8 hours. A 1 ml aliquot is then diluted to 10 ml with a suitable diluent before HPLC analysis.[4]
-
Oxidative Degradation: 10 mg of the drug is treated with 3% hydrogen peroxide.[4]
-
Thermal Degradation: The drug substance is exposed to a temperature of 60°C.[3]
-
Photolytic Degradation: The drug substance is exposed to light as per ICH Q1B guidelines.[3]
Characterization Techniques
The structural elucidation of impurities and degradation products is performed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Visualizations
Caption: Synthetic pathway from this compound to olmesartan medoxomil and the formation of regioisomeric impurities.
References
- 1. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 4. ijpsr.com [ijpsr.com]
Spectroscopic Scrutiny of Tritylolmesartan Medoxomil: An Isomeric Comparison
For researchers and professionals in drug development and synthesis, a thorough understanding of isomeric impurities is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides a detailed spectroscopic comparison of the isomers of tritylolmesartan medoxomil, a key intermediate in the synthesis of the antihypertensive drug olmesartan medoxomil. Leveraging experimental data from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), this document offers a comprehensive overview for the identification and characterization of these closely related chemical entities.
Recent research, supported by single-crystal X-ray diffraction (SCXRD), has revealed that the tritylated intermediates of olmesartan medoxomil exist exclusively as the N-2 regioisomer on the tetrazole ring.[1][2][3][4] While the potential for an N-1 isomer exists theoretically, it is not a stable product under typical synthetic routes. Additionally, regioisomerism at the imidazole nitrogen has been identified in a closely related intermediate, trityl olmesartan ethyl ester, suggesting the possibility of N-3 isomers.[5]
This guide will focus on the detailed spectroscopic characterization of the confirmed N-2 this compound and discuss the spectral features that would differentiate it from other potential isomers.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from the spectroscopic analysis of N-2 this compound.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for N-2 this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Trityl-C | - | 91.9 |
| Trityl-CH | 7.05-7.45 (m) | 128.0, 128.5, 130.1, 141.2 |
| Biphenyl-CH | 6.85-7.75 (m) | 126.3-141.5 |
| Imidazole-CH₂ | 5.15 (s) | 47.8 |
| Medoxomil-CH₂ | 4.85 (s) | 58.3 |
| Medoxomil-CH₃ | 2.05 (s) | 9.1 |
| Imidazole-Propyl-CH₂ | 2.55 (t) | 28.9 |
| Imidazole-Propyl-CH₂ | 1.50 (m) | 22.1 |
| Imidazole-Propyl-CH₃ | 0.85 (t) | 13.8 |
| Imidazole-C(OH)(CH₃)₂ | 1.45 (s) | 71.8 |
| Imidazole-C(OH)(CH₃)₂ | 1.45 (s) | 29.5 |
| Tetrazole-C | - | 164.5 |
| Imidazole-C2 | - | 158.1 |
| Imidazole-C4 | - | 138.9 |
| Imidazole-C5 | - | 125.7 |
| Medoxomil-C=O | - | 153.1, 155.8 |
| Imidazole-COO | - | 162.3 |
Note: NMR data can show slight variations depending on the solvent and instrument frequency.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data for N-2 this compound
| Spectroscopic Technique | Parameter | Value |
| IR (KBr, cm⁻¹) | O-H Stretch | ~3400 |
| C-H Stretch (aromatic) | ~3060 | |
| C-H Stretch (aliphatic) | ~2960 | |
| C=O Stretch (ester) | ~1830, ~1710 | |
| C=N Stretch | ~1610 | |
| C-O Stretch | ~1200 | |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated [M+H]⁺ | 801.3404 |
| Observed [M+H]⁺ | 801.3401 |
Experimental Protocols
The data presented in this guide were obtained using the following methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz or higher.[6] Samples were dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[7][8] For the unambiguous assignment of signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) were employed.[4][6]
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrophotometer.[8] Samples were prepared as potassium bromide (KBr) pellets. The spectra were recorded over a wavenumber range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[1][2] Samples were dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of this compound isomers.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.net [wjpr.net]
- 8. tsijournals.com [tsijournals.com]
A Comparative Guide to the Qualification of Tritylolmesartan Medoxomil as a Pharmaceutical Impurity under ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the necessary steps and considerations for the qualification of tritylolmesartan medoxomil, a known process-related impurity in the synthesis of the antihypertensive drug Olmesartan Medoxomil. The content herein is aligned with the standards set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically guidelines Q3A(R2) and Q3B(R2), which govern impurities in new drug substances and products, respectively.
Understanding Impurity Qualification in Pharmaceutical Development
The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality attribute that must be carefully controlled to ensure patient safety and product efficacy.[1] Regulatory bodies worldwide, guided by ICH, have established a framework for the reporting, identification, and toxicological qualification of these impurities.[1] Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at or above a certain level.[2][3]
This compound: A Process-Related Impurity
This compound is an intermediate in the synthesis of Olmesartan Medoxomil.[4][5] Its presence in the final drug substance is a result of incomplete deprotection of the trityl group during the manufacturing process. The synthetic route, highlighting the origin of this impurity, is depicted below.
Caption: Synthetic pathway of Olmesartan Medoxomil highlighting the origin of this compound.
ICH Thresholds for Impurity Qualification
The necessity for qualifying an impurity is determined by its level in the drug substance or product relative to the maximum daily dose (MDD) of the drug. The ICH Q3A(R2) and Q3B(R2) guidelines provide specific thresholds for reporting, identification, and qualification.
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3A(R2) Guideline[2]
Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| < 10 mg | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 10 mg - 100 mg | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.15% | 0.15% | 0.15% |
TDI: Total Daily Intake; Source: ICH Q3B(R2) Guideline
Experimental Protocols for Qualification
The qualification of this compound involves a multi-step process encompassing its detection and quantification, followed by a thorough safety assessment.
Protocol 1: Identification and Quantification by HPLC-UV
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of this compound in Olmesartan Medoxomil drug substance.
-
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Olmesartan Medoxomil reference standard
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.02 M potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 15 40 60 25 20 80 30 60 40 | 35 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 258 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to bracket the expected concentration of the impurity.
-
Sample Preparation: Accurately weigh and dissolve the Olmesartan Medoxomil drug substance in methanol to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity using the peak area and the calibration curve generated from the standard solutions.
-
Protocol 2: Forced Degradation Studies
To ensure the analytical method is stability-indicating, forced degradation studies are performed on Olmesartan Medoxomil.[6]
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an appropriate duration.
The stressed samples are then analyzed using the HPLC method described in Protocol 1 to ensure that the this compound peak is well-resolved from any degradation products.
Comparative Safety Assessment: A Read-Across Approach
The primary structural alert in this compound, apart from the active moiety, is the triphenylmethyl (trityl) group.
Table 3: Comparative Toxicological Profile of Trityl-Containing Compounds and Other Relevant Structures
| Compound/Group | Available Toxicological Information | Relevance to this compound |
|---|---|---|
| Triphenylmethane | Generally considered to have low systemic toxicity. Can cause skin and eye irritation upon direct contact. | The core structure of the trityl group. Its low toxicity suggests that the trityl moiety in this compound is unlikely to pose a significant toxicological risk at impurity levels. |
| Triphenylmethyl Chloride (Trityl Chloride) | Classified as a skin and eye irritant. May cause respiratory irritation.[10] | A reactive precursor to the trityl group. The trityl group in this compound is covalently bound and therefore less reactive. |
| Other Tritylated Pharmaceuticals | The trityl group is used as a protecting group in the synthesis of various pharmaceuticals. When present as an impurity, it is generally controlled to ICH-recommended levels. | The widespread use of the trityl group in synthesis without significant reported toxicity from residual impurities supports a low-risk profile. |
| Olmesartan Medoxomil | The active pharmaceutical ingredient. Its toxicological profile is well-characterized. | The core structure of the impurity. The toxicological effects of the impurity are likely to be similar to or less potent than the API itself. |
| Dehydro Olmesartan | A known degradation product of Olmesartan. | A relevant comparator for other impurities of Olmesartan. Its qualification would follow a similar pathway. |
Safety Rationale for Qualification:
Based on the read-across analysis, the trityl group is not expected to impart significant toxicity to the olmesartan medoxomil molecule, especially at the low levels typically associated with pharmaceutical impurities. The overall toxicological profile of this compound is likely to be driven by the olmesartan moiety. Therefore, if the level of this compound is below the ICH qualification threshold, no further toxicological studies are generally required. If the level exceeds the threshold, a specific risk assessment should be conducted, which may include in silico toxicity predictions (e.g., for mutagenicity) and, if necessary, targeted in vitro or in vivo studies.
Decision-Making Workflow for Impurity Qualification
The following diagram illustrates the logical workflow for the qualification of an impurity like this compound, based on the principles outlined in ICH Q3A/Q3B.
Caption: Decision tree for the qualification of a pharmaceutical impurity according to ICH guidelines.
Conclusion
The qualification of this compound as an impurity in Olmesartan Medoxomil is a systematic process guided by the principles of the ICH. While direct toxicological data for this specific impurity is limited, a science-led, risk-based approach utilizing read-across from structurally related compounds provides a sound basis for its safety assessment. For drug development professionals, adherence to the outlined experimental protocols for detection and quantification, coupled with a thorough understanding of the ICH qualification thresholds and decision-making workflows, is paramount to ensuring the quality and safety of the final pharmaceutical product.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pda.org [pda.org]
- 4. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Using (Q)SAR and read across to evaluate the toxicological risks of data-poor drug impurities and extractables/leachables – ToxMinds [toxminds.com]
- 8. Bibra | Determining a suitable read-across surrogate for a… [bibra-information.co.uk]
- 9. Read Across Approach Toxicology | Bibra [bibra-information.co.uk]
- 10. Trityl chloride | C19H15Cl | CID 6456 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tritylolmesartan Medoxomil: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Tritylolmesartan medoxomil, a non-hazardous substance, ensuring compliance with general laboratory safety protocols.
Summary of Compound Characteristics
| Characteristic | Finding | Implication for Disposal |
| GHS Hazard Classification | Not classified as hazardous[1] | Does not require management as hazardous waste under RCRA. |
| Environmental Hazards | No data available on toxicity to aquatic life or persistence and degradability[2] | Caution should still be exercised to prevent release into the environment. |
| Transport Information | Not classified as dangerous goods for transport[2] | Standard shipping procedures for non-hazardous chemicals apply if off-site disposal is required. |
| Accidental Release Measures | Avoid dust formation and prevent spillage from entering drains[2] | Spills should be contained, collected, and placed in a suitable container for disposal. |
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
Researchers should adhere to the following steps for the proper disposal of this compound:
-
Characterize the Waste: Confirm that the this compound waste is not mixed with any hazardous substances. If it is contaminated with a hazardous material, it must be treated as hazardous waste.
-
Consult Institutional Guidelines: Review your institution's specific policies for the disposal of non-hazardous chemical waste. Some institutions may have quantity limits for what can be disposed of through certain streams.
-
Packaging:
-
Place the this compound waste in a well-sealed, chemically compatible container to prevent leaks or spills.
-
Ensure the container is appropriate for the physical state of the waste (solid or liquid).
-
-
Labeling:
-
Clearly label the container with the full chemical name: "this compound".
-
Indicate that it is "Non-Hazardous Waste".
-
Include the name of the principal investigator, laboratory location, and date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory.
-
Ensure the storage area is away from drains and incompatible materials.
-
-
Disposal Request:
-
Follow your institution's procedure to request a waste pickup from the Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS for very small, de minimis quantities. The general recommendation for laboratory chemicals is to avoid drain disposal.[3][4][5]
-
Experimental Protocols
No specific experimental protocols for the degradation or inactivation of this compound for disposal purposes were identified in the available literature. The recommended disposal method is based on its classification as a non-hazardous chemical and general best practices for laboratory waste management.[3][4][5][6]
It is imperative for all laboratory personnel to be trained on their institution's specific waste management policies and to consult with their EHS department if they have any questions or uncertainties regarding the disposal of any chemical substance.
References
- 1. This compound | C48H44N6O6 | CID 19036162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Essential Safety and Logistical Information for Handling Tritylolmesartan Medoxomil
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Tritylolmesartan Medoxomil, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on available safety data sheets.
| Protection Type | Equipment | Specification/Standard |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Impervious gloves (e.g., Butyl rubber), protective clothing, long-sleeved clothing, and a full-sleeved apron. | Gloves must comply with EC Directive 89/686/EEC and the related standard EN374.[2] |
| Respiratory Protection | A full-face respirator or NIOSH/MSHA approved respiratory protection should be used if exposure limits are exceeded, irritation is experienced, or if dust and aerosols are formed.[1][3] | Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations.[3] |
Hazard Identification
There is conflicting information in available Safety Data Sheets (SDS) regarding the hazards of this compound. While some sources do not classify the substance as hazardous[4][5], others indicate potential risks.[6] To ensure the highest level of safety, it is prudent to handle the compound as potentially hazardous.
Potential Hazards: [6]
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
Occupational Exposure Limits
No occupational exposure limits have been established for this compound.[1][2][3] In the absence of defined limits, exposure should be minimized through the use of engineering controls and personal protective equipment.
| Parameter | Limit |
| Occupational Exposure Limit (OEL) | No data available |
| Biological Limit Values | No data available |
Operational Plans
Adherence to standardized operational procedures is critical for the safe handling of this compound.
General Handling and Storage
-
Handling:
-
Storage:
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention if symptoms persist.[1][6]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of water.[1][6]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][6]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]
Spill Response Protocol
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[1]
-
Ventilate: Ensure adequate ventilation in the area of the spill.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection.[6]
-
For solid spills, carefully sweep up the material to avoid creating dust.[3][9]
-
Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly with a suitable detergent and water.[3]
-
Caption: Workflow for a chemical spill of this compound.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Disposal Method:
-
Contaminated Packaging:
-
Empty containers may retain product residues and should be treated as hazardous waste.
-
Dispose of containers in the same manner as the product itself.
-
References
- 1. echemi.com [echemi.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C48H44N6O6 | CID 19036162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synzeal.com [synzeal.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.nl [fishersci.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
